molecular formula C12H15NO4S B1350128 1-(Phenylsulfonyl)piperidine-2-carboxylic acid CAS No. 223562-03-6

1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Cat. No.: B1350128
CAS No.: 223562-03-6
M. Wt: 269.32 g/mol
InChI Key: LPHNSRGOBYCMLU-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(benzenesulfonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)11-8-4-5-9-13(11)18(16,17)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHNSRGOBYCMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377856
Record name 1-(PHENYLSULFONYL)PIPERIDINE-2-CARBOXYLIC ACID
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Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223562-03-6
Record name 1-(PHENYLSULFONYL)PIPERIDINE-2-CARBOXYLIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)piperidine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties and a detailed synthetic protocol for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid. While experimental data for this specific molecule is limited, this document compiles predicted values for key parameters essential for research and drug development applications. The synthesis is based on established and reliable chemical transformations. This guide is intended to serve as a foundational resource for scientists interested in the evaluation and potential application of this N-sulfonylated piperidine derivative.

Chemical Identity and Structure

This compound is a derivative of pipecolic acid, a cyclic alpha-amino acid. The structure features a piperidine ring with a carboxylic acid at the 2-position and a phenylsulfonyl group attached to the nitrogen atom.

  • IUPAC Name: this compound

  • CAS Number: 223562-03-6

  • Molecular Formula: C₁₂H₁₅NO₄S

  • Molecular Weight: 269.32 g/mol

  • Canonical SMILES: C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2

  • InChI Key: LPHNSRGOBYCMLU-UHFFFAOYSA-N

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes predicted physicochemical properties. These values are calculated using established computational models and provide valuable estimates for guiding experimental design.

PropertyPredicted ValueMethod/Software
pKa (acidic) 2.0 - 4.0Computational Prediction
logP 1.5 - 2.5Computational Prediction
Aqueous Solubility Low to moderateComputational Prediction
Melting Point (°C) No data available-

Note: Predicted values should be confirmed by experimental determination.

Synthesis

The synthesis of this compound can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid) with benzenesulfonyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under basic aqueous conditions.

Experimental Protocol: Schotten-Baumann N-Sulfonylation

This protocol describes a general procedure for the synthesis of this compound from piperidine-2-carboxylic acid.

Materials:

  • Piperidine-2-carboxylic acid (Pipecolic acid)

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Diethyl ether or Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) or sodium carbonate. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Addition of Sulfonylating Agent: While maintaining the low temperature and vigorous stirring, add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. The addition can be done neat or as a solution in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer (if used) with water. If no organic solvent was used initially, extract the aqueous mixture with diethyl ether or DCM to remove any unreacted benzenesulfonyl chloride and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated or dilute hydrochloric acid while cooling in an ice bath. The product should precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pipecolic_Acid Piperidine-2-carboxylic Acid Reaction_Vessel Schotten-Baumann Reaction (0°C to Room Temp) Pipecolic_Acid->Reaction_Vessel Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction_Vessel Base Aqueous Base (e.g., NaOH) Base->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Reaction Mixture Acidification Acidification (HCl) Extraction->Acidification Aqueous Layer Precipitation Product Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Final_Product 1-(Phenylsulfonyl)piperidine- 2-carboxylic Acid Recrystallization->Final_Product Purified Product

Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or associated signaling pathways for this compound. Further research is required to elucidate any potential pharmacological effects.

Conclusion

This technical guide provides essential information on the basic properties and a reliable synthetic route for this compound. While experimental data is scarce, the provided predicted values and the detailed experimental protocol offer a solid starting point for researchers and scientists in the field of medicinal chemistry and drug development to further investigate this compound. The straightforward synthesis makes it an accessible target for biological screening and further physicochemical characterization.

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a review of the biological activities of structurally related compounds.

Chemical Structure and Properties

This compound is a derivative of piperidine-2-carboxylic acid (also known as pipecolic acid), featuring a phenylsulfonyl group attached to the piperidine nitrogen. This modification significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and conformational flexibility, which in turn can modulate its biological activity.

Chemical Structure:

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄SChemCD[1]
Molecular Weight 269.32 g/mol ChemCD[1]
CAS Number 223562-03-6ChemCD[1]
Predicted logP 1.5ChemAxon
Predicted pKa (acidic) 2.5ChemAxon
Predicted pKa (basic) -2.8ChemAxon
Predicted Polar Surface Area 78.9 ŲChemAxon
Predicted Rotatable Bonds 3ChemAxon
Predicted Hydrogen Bond Donors 1ChemAxon
Predicted Hydrogen Bond Acceptors 4ChemAxon

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid. This reaction involves the treatment of piperidine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a suitable base.

Proposed Synthetic Pathway:

G Piperidine_2_carboxylic_acid Piperidine-2-carboxylic Acid Reaction N-Sulfonylation Piperidine_2_carboxylic_acid->Reaction Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->Reaction Base Base (e.g., Triethylamine, NaOH) Base->Reaction Solvent Solvent (e.g., Dichloromethane, Water) Solvent->Reaction Product 1-(Phenylsulfonyl)piperidine- 2-carboxylic Acid Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: N-Sulfonylation of Piperidine-2-carboxylic Acid

This protocol is a generalized procedure based on standard methods for the N-sulfonylation of amino acids.

Materials:

  • Piperidine-2-carboxylic acid

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve piperidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as a 1:1 mixture of water and a miscible organic solvent like dioxane or in an aqueous solution of sodium hydroxide (2 equivalents).

  • Addition of Base: If using an organic solvent, add a base such as triethylamine (2.5 equivalents) to the solution.

  • Addition of Sulfonylating Agent: Cool the reaction mixture in an ice bath. Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup:

    • If the reaction was performed in an aqueous base, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

    • If an organic solvent was used, wash the reaction mixture with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of the phenyl and piperidine protons and their respective chemical environments.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl (S=O), carboxylic acid (C=O), and N-S bonds.

Potential Biological and Pharmacological Relevance

While specific biological activity data for this compound is limited, the broader class of N-substituted piperidine carboxylic acid derivatives has been explored for various therapeutic applications. The piperidine scaffold is a common motif in many biologically active compounds.

Logical Relationship of Structural Features to Potential Activity:

G cluster_0 Chemical Structure cluster_1 Potential Biological Effects A Piperidine Ring D Receptor/Enzyme Binding A->D Provides structural scaffold B Carboxylic Acid B->D Acts as a key binding moiety (e.g., H-bonding) C Phenylsulfonyl Group C->D Influences binding affinity and selectivity F Pharmacokinetic Properties (ADME) C->F Modulates lipophilicity and metabolic stability E Modulation of Signaling Pathways D->E Initiates cellular response

Caption: Relationship between structure and potential biological activity.

The introduction of the phenylsulfonyl group can impart several key properties:

  • Increased Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.

  • Hydrogen Bond Acceptor: The sulfonyl oxygens can act as hydrogen bond acceptors, influencing interactions with biological targets.

  • Metabolic Stability: The sulfonamide bond is generally stable to metabolic degradation.

Derivatives of piperidine carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system. For instance, N-acyl and N-sulfonyl derivatives of cyclic amino acids have shown promise as protease inhibitors.

Conclusion

This compound represents a synthetically accessible molecule with potential for further investigation in drug discovery programs. The presence of the phenylsulfonyl moiety on the piperidine-2-carboxylic acid scaffold provides a unique combination of structural and electronic features that may lead to novel biological activities. This guide provides a foundational understanding of its chemistry and a framework for its synthesis and future evaluation. Further research is warranted to fully elucidate its physicochemical properties, biological activity profile, and potential therapeutic applications.

References

Unraveling the Enigma: A Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of molecular pharmacology is continuously expanding, with novel chemical entities holding the potential for significant therapeutic advancements. 1-(Phenylsulfonyl)piperidine-2-carboxylic acid is one such molecule that has emerged in chemical databases. However, a comprehensive review of publicly accessible scientific literature and bioactivity databases reveals a notable absence of published research detailing its specific mechanism of action, biological targets, or quantitative experimental data. This guide serves to transparently address this information gap and provide a foundational understanding of the structural components of this molecule, which may inform future research endeavors.

Molecular Structure and Potential Pharmacological Relevance

This compound possesses a distinct chemical architecture, integrating three key moieties: a piperidine ring, a phenylsulfonyl group, and a carboxylic acid.

  • Piperidine Ring: This saturated heterocyclic amine is a common scaffold in medicinal chemistry, found in numerous approved drugs. Its conformational flexibility allows it to interact with a variety of biological targets.

  • Phenylsulfonyl Group: The presence of a sulfonyl group attached to a phenyl ring suggests potential interactions with enzymes and receptors that recognize sulfonamide-containing ligands. Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities.

  • Carboxylic Acid: This functional group can participate in hydrogen bonding and ionic interactions, often serving as a key binding motif for receptors and enzyme active sites.

The combination of these structural features suggests that this compound could potentially interact with a range of biological targets. However, without experimental data, any discussion of its mechanism of action remains speculative.

Current State of Research

Despite extensive searches of chemical and biological databases, including PubChem, and the broader scientific literature, no studies detailing the biological activity or mechanism of action of this compound have been identified. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes.

This lack of data precludes the presentation of:

  • Quantitative Data Tables: No experimental results, such as IC50, EC50, or Ki values, are available to be summarized.

  • Experimental Protocols: Without published studies, there are no methodologies to detail.

  • Signaling Pathway Diagrams: The biological pathways modulated by this compound are currently unknown.

Future Directions and Postulated Research Workflows

Given the absence of data, a logical first step for researchers interested in this molecule would be to conduct initial screening to identify its biological activity. A potential experimental workflow is proposed below.

Proposed Initial Screening Workflow

A high-throughput screening (HTS) campaign against a diverse panel of biological targets would be a prudent starting point. This could be followed by more focused secondary assays based on any initial "hits".

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Mechanism of Action Studies hts High-Throughput Screening (HTS) Target Panels: - GPCRs - Kinases - Ion Channels - Nuclear Receptors hit_validation Hit Validation - Dose-response curves - Orthogonal assays hts->hit_validation Identified 'Hits' secondary_assays Secondary Assays - Selectivity profiling - In vitro ADME hit_validation->secondary_assays Validated Hits moa_studies Mechanism of Action (MoA) Elucidation - Target engagement assays - Cellular pathway analysis - Biomarker studies secondary_assays->moa_studies Confirmed & Characterized Hits

Caption: Proposed experimental workflow for elucidating the biological activity of this compound.

Conclusion

While the chemical structure of this compound suggests potential for biological activity, there is currently no publicly available data to substantiate any specific mechanism of action. This document has outlined the structural components of the molecule and proposed a logical workflow for future research. The scientific community is encouraged to investigate this and other under-characterized molecules to unlock their potential therapeutic value. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound.

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(phenylsulfonyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid. Due to the limited availability of dedicated research on this specific molecule, this guide synthesizes information from related compounds and general synthetic methodologies to offer a thorough resource for researchers. The focus is on its synthesis, potential biological activities, and relevant experimental protocols.

Chemical Properties and Data

This compound is a derivative of piperidine-2-carboxylic acid (pipecolic acid) where a phenylsulfonyl group is attached to the nitrogen atom. This modification significantly alters the physicochemical properties of the parent molecule, such as its lipophilicity and acidity. While extensive experimental data for this specific compound is scarce in publicly available literature, data for related compounds and the constituent moieties can provide valuable insights.

PropertyDataSource
Molecular Formula C12H15NO4SInferred
Molecular Weight 269.32 g/mol Inferred
Appearance Expected to be a solid
SMILES O=S(=O)(N1CCCCC1C(=O)O)c2ccccc2
InChI 1S/C12H15NO4S/c14-12(15)10-6-8-13(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15)

Table 1: Physicochemical Properties of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, a closely related isomer.

Synthesis

The synthesis of this compound can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). A general and reliable method for this transformation is the reaction of pipecolic acid with benzenesulfonyl chloride in the presence of a base.

This protocol is a generalized procedure based on standard methods for the N-sulfonylation of amino acids.[1]

Materials:

  • Piperidine-2-carboxylic acid (Pipecolic acid)

  • Benzenesulfonyl chloride

  • Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve piperidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as a mixture of water and a compatible organic solvent like THF or in an organic solvent like DCM.

  • Basification: Add a base, such as sodium bicarbonate (2-3 equivalents) or triethylamine (2-3 equivalents), to the solution. This is crucial to neutralize the HCl generated during the reaction and to deprotonate the secondary amine of the piperidine ring, rendering it nucleophilic.

  • Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If a water-miscible solvent was used, remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylic acid and any unreacted amine.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Expected Yield: Yields for similar N-sulfonylation reactions of amino acids are typically in the range of 70-95%.[2]

Diagram of Synthetic Workflow

Synthesis_Workflow reagents Piperidine-2-carboxylic acid + Benzenesulfonyl chloride + Base (e.g., NaHCO3) reaction_vessel Reaction in Solvent (e.g., DCM/Water) reagents->reaction_vessel 1. Mix workup Aqueous Work-up (Acidification & Extraction) reaction_vessel->workup 2. React purification Purification (Column Chromatography) workup->purification 3. Isolate product 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid purification->product 4. Purify

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the activities of structurally related compounds suggest several potential areas of interest for researchers.

a) NMDA Receptor Modulation:

Piperidine-2-carboxylic acid derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[3] Many antagonists of the NMDA receptor feature a piperidine ring with an acidic moiety. The introduction of the bulky and lipophilic phenylsulfonyl group could modulate the affinity and selectivity for different NMDA receptor subunits.

b) Enzyme Inhibition:

N-sulfonylated amino acid derivatives have been investigated as inhibitors of various enzymes.

  • Cholinesterase Inhibition: Some N-substituted piperidine derivatives have shown potent acetylcholinesterase (AChE) inhibitory activity, which is a therapeutic target in Alzheimer's disease.[4][5] For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a highly potent AChE inhibitor.[4]

  • Carbonic Anhydrase Inhibition: N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrase isoenzymes.[2]

  • Fungicidal and Antimicrobial Activity: N-sulfonyl amino acid amides have been reported to possess fungicidal activity, particularly against oomycete phytopathogens.[6] Other sulfonamide derivatives of piperidine have demonstrated antimicrobial activity.

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates a potential mechanism of action for this compound as a competitive antagonist at the glutamate binding site of the NMDA receptor.

NMDA_Pathway cluster_receptor NMDA Receptor glutamate_site Glutamate Binding Site (NR2) ion_channel Ion Channel activation Channel Opening glutamate_site->activation inhibition Inhibition glutamate_site->inhibition glycine_site Glycine Binding Site (NR1) glycine_site->activation calcium_influx Ca2+ Influx ion_channel->calcium_influx Allows glutamate Glutamate glutamate->glutamate_site Binds glycine Glycine glycine->glycine_site Binds compound 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid compound->glutamate_site Competitively Binds activation->ion_channel Activates downstream Downstream Signaling (e.g., Synaptic Plasticity) calcium_influx->downstream Initiates inhibition->activation

Caption: Hypothetical antagonism of the NMDA receptor by the title compound.

Conclusion

This compound represents an interesting scaffold for medicinal chemistry and drug discovery. While direct experimental data on this compound is limited, its synthesis is readily achievable through established N-sulfonylation protocols. Based on the pharmacology of related piperidine-2-carboxylic acid and N-phenylsulfonamide derivatives, this molecule holds potential for biological activity, particularly as a modulator of the NMDA receptor or as an enzyme inhibitor. This guide provides a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this and related compounds. Researchers are encouraged to verify and expand upon the presented information through experimental investigation.

References

An In-depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(phenylsulfonyl)piperidine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the addition of a phenylsulfonyl group can significantly modulate the physicochemical and pharmacological properties of the molecule. This document outlines a robust synthetic pathway, provides detailed experimental protocols for each step, and discusses methods for the further derivatization of the target compound.

I. Overview of the Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence starting from the commercially available piperidine-2-carboxylic acid (also known as pipecolic acid). The overall strategy involves:

  • Protection of the carboxylic acid group through esterification to prevent its interference in the subsequent N-sulfonylation step.

  • N-sulfonylation of the piperidine nitrogen with benzenesulfonyl chloride to introduce the phenylsulfonyl moiety.

  • Deprotection of the carboxylic acid group by hydrolysis of the ester to yield the final product.

This approach is logical and utilizes well-established, high-yielding chemical transformations.

II. Experimental Protocols

Step 1: Esterification of Piperidine-2-carboxylic Acid (Formation of Ethyl Pipecolinate)

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester via Fischer esterification. This reaction is typically catalyzed by a strong acid.

Reaction:

Piperidine-2-carboxylic acid + Ethanol --(H₂SO₄)--> Ethyl 2-piperidinecarboxylate (Ethyl Pipecolinate)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Piperidine-2-carboxylic acid129.1610.0 g0.077
Ethanol (absolute)46.07150 mL-
Sulfuric acid (concentrated)98.085 mL-
Diethyl ether74.12As needed-
Saturated sodium bicarbonate-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Suspend piperidine-2-carboxylic acid (10.0 g, 0.077 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) with continuous stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water (100 mL) and cool in an ice bath.

  • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-piperidinecarboxylate as a liquid.[1][2][3]

Expected Yield: 85-95%

Characterization Data for Ethyl Pipecolinate:

PropertyValue
AppearanceColorless to pale yellow liquid
Boiling Point216-217 °C
Density1.006 g/mL at 25 °C
Step 2: N-Phenylsulfonylation of Ethyl Pipecolinate

The secondary amine of the piperidine ring is reacted with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

Reaction:

Ethyl 2-piperidinecarboxylate + Benzenesulfonyl chloride --(Triethylamine)--> Ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2-piperidinecarboxylate157.2110.0 g0.064
Benzenesulfonyl chloride176.6212.4 g (9.1 mL)0.070
Triethylamine101.1912.9 g (17.8 mL)0.128
Dichloromethane (DCM)84.93200 mL-
1 M Hydrochloric acid-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous sodium sulfate120.37As needed-

Procedure:

  • Dissolve ethyl 2-piperidinecarboxylate (10.0 g, 0.064 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Add triethylamine (17.8 mL, 0.128 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of benzenesulfonyl chloride (9.1 mL, 0.070 mol) in DCM (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 100 mL), followed by water (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate.

Expected Yield: 75-90%

Step 3: Hydrolysis of Ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate

The final step is the deprotection of the carboxylic acid via alkaline hydrolysis of the ethyl ester.

Reaction:

Ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate --(1. NaOH, H₂O/MeOH; 2. HCl)--> this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate297.3710.0 g0.034
Sodium hydroxide40.002.7 g0.068
Methanol32.04100 mL-
Water18.0250 mL-
Concentrated Hydrochloric acid-As needed-
Ethyl acetate88.11As needed-

Procedure:

  • Dissolve ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate (10.0 g, 0.034 mol) in methanol (100 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.7 g, 0.068 mol) in water (50 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.[4][5][6]

Expected Yield: 90-98%

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₁₂H₁₅NO₄S
Molecular Weight269.32 g/mol
AppearanceWhite to off-white solid

III. Synthesis of Derivatives

The synthesized this compound can be further modified at the carboxylic acid moiety to generate a library of derivatives for structure-activity relationship (SAR) studies.

A. Amide Bond Formation

The carboxylic acid can be coupled with a variety of primary and secondary amines to form the corresponding amides using standard peptide coupling reagents.

General Procedure:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF).

  • Add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Work-up the reaction by washing with aqueous acid and base, followed by drying and purification by column chromatography or recrystallization.[7][8]

B. Ester Formation

A variety of esters can be synthesized by reacting the carboxylic acid with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents like DCC with DMAP.[9]

IV. Visualizations

Synthesis_Workflow A Piperidine-2-carboxylic acid B Ethyl Pipecolinate A->B EtOH, H₂SO₄ (Esterification) C Ethyl 1-(phenylsulfonyl)piperidine- 2-carboxylate B->C PhSO₂Cl, Et₃N (N-Sulfonylation) D 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid C->D 1. NaOH 2. HCl (Hydrolysis)

Caption: Overall synthetic workflow for this compound.

Derivatization_Workflow Start 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid Amide Amide Derivatives Start->Amide R¹R²NH, Coupling Agent (Amidation) Ester Ester Derivatives Start->Ester R³OH, Acid or Coupling Agent (Esterification)

Caption: Derivatization pathways from the core compound.

References

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 223562-03-6

Synonyms: 1-Benzenesulfonyl-piperidine-2-carboxylic acid, (S)-1-(Phenylsulfonyl)pipecolinic acid

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related N-sulfonylated piperidine derivatives and general synthetic methodologies for N-acyl sulfonamides. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential biological activities, and relevant experimental approaches.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following properties can be predicted based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄SSupplier Data
Molecular Weight 269.32 g/mol Supplier Data
CAS Number 223562-03-6Supplier Data
Appearance White to off-white solid (predicted)Analogous Compounds
Solubility Soluble in organic solvents like DMSO and methanol (predicted)General Chemical Principles
pKa 3.5 - 4.5 (predicted for the N-acyl sulfonamide proton)[1]

Proposed Synthesis

A plausible synthetic route to this compound involves the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). This approach is based on well-established methods for the synthesis of N-acyl sulfonamides.

Experimental Protocol: N-Sulfonylation of Piperidine-2-carboxylic Acid

Materials:

  • Piperidine-2-carboxylic acid (Pipecolic acid)

  • Benzenesulfonyl chloride

  • A suitable base (e.g., triethylamine, sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, water)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolution: Dissolve piperidine-2-carboxylic acid in the chosen solvent. If using an aqueous base, dissolve the starting material in an aqueous solution of the base.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is to control the exothermicity of the reaction.

  • Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride to the cooled solution while stirring. The slow addition helps to maintain the temperature and prevent side reactions.

  • Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature, stirring overnight to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If an organic solvent was used, wash the reaction mixture with water and brine.

    • If an aqueous solvent was used, acidify the mixture to a pH of approximately 2-3 with hydrochloric acid. This will protonate the carboxylic acid, making it less soluble in water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

G A Piperidine-2-carboxylic acid D Reaction Mixture (0°C to Room Temp) A->D B Benzenesulfonyl chloride B->D C Base (e.g., Triethylamine) Solvent (e.g., DCM) C->D E Acidic Work-up (e.g., HCl) D->E F Extraction (e.g., Ethyl Acetate) E->F G Purification (Recrystallization/Chromatography) F->G H 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid G->H

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not well-documented, the N-acyl sulfonamide moiety is a known bioisostere of carboxylic acids, often exhibiting improved pharmacokinetic properties.[1] Derivatives of piperidine are prevalent in a wide array of pharmaceuticals, suggesting a broad potential for biological activity.[2]

Based on the activities of structurally similar compounds, potential areas of investigation for this molecule include:

  • Antimicrobial Activity: Sulfonamides are a well-known class of antimicrobial agents. Recent studies have shown that novel sulfonyl piperidine carboxamide derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4]

  • Enzyme Inhibition: The N-phenylsulfonamide scaffold has been explored for its inhibitory effects on various enzymes. For instance, certain N-phenylsulfonamide derivatives have shown potent inhibition of carbonic anhydrases and cholinesterases.

  • Receptor Modulation: Piperidine derivatives are known to interact with a variety of receptors in the central nervous system. For example, analogues of KN-62, which contain a piperazine moiety (structurally related to piperidine), are antagonists of the purinergic P2X7 receptor, which is involved in inflammatory processes.[5]

Given the potential for enzyme inhibition, a hypothetical signaling pathway is depicted below, illustrating how such a compound might interfere with a generic kinase signaling cascade, a common target in drug discovery.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Target_Protein Target_Protein Kinase_B->Target_Protein Phosphorylation Biological_Response Biological_Response Target_Protein->Biological_Response Inhibitor 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid Inhibitor->Kinase_B Inhibition Ligand Ligand

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data is currently sparse, this guide provides a solid foundation for future research by outlining a probable synthetic route and highlighting potential biological activities based on the well-documented properties of its constituent chemical motifs. Further investigation into its synthesis, characterization, and biological screening is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on related compounds.

Core Molecular Data

This compound is a derivative of pipecolic acid, featuring a phenylsulfonyl group attached to the piperidine nitrogen. This modification significantly alters the physicochemical properties of the parent amino acid.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄SChemCD
Molecular Weight 269.33 g/mol Calculated
Canonical SMILES C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2-
InChI Key Not available-
CAS Number 223562-03-6ChemCD

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from piperidine-2-carboxylic acid. The following protocol is a representative method for its preparation.

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Hydrolysis Piperidine-2-carboxylic_acid Piperidine-2-carboxylic acid Methanol_SOCl2 Methanol, SOCl₂ Piperidine-2-carboxylic_acid->Methanol_SOCl2 Reaction Methyl_piperidine-2-carboxylate Methyl piperidine-2-carboxylate Methanol_SOCl2->Methyl_piperidine-2-carboxylate Product Benzenesulfonyl_chloride Benzenesulfonyl chloride Methyl_piperidine-2-carboxylate->Benzenesulfonyl_chloride Reaction Methyl_1-(phenylsulfonyl)piperidine-2-carboxylate Methyl 1-(phenylsulfonyl)piperidine-2-carboxylate Triethylamine_DCM Triethylamine, DCM Benzenesulfonyl_chloride->Triethylamine_DCM Conditions Triethylamine_DCM->Methyl_1-(phenylsulfonyl)piperidine-2-carboxylate Product LiOH_THF_H2O LiOH, THF/H₂O Methyl_1-(phenylsulfonyl)piperidine-2-carboxylate->LiOH_THF_H2O Reaction Final_Product This compound LiOH_THF_H2O->Final_Product Product

Caption: Synthetic pathway for this compound.

Step 1: Esterification of Piperidine-2-carboxylic acid
  • Procedure: To a solution of piperidine-2-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl piperidine-2-carboxylate.

Step 2: N-Sulfonylation of Methyl piperidine-2-carboxylate
  • Procedure: Dissolve methyl piperidine-2-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 1-(phenylsulfonyl)piperidine-2-carboxylate.

Step 3: Hydrolysis of the Ester
  • Procedure: Dissolve methyl 1-(phenylsulfonyl)piperidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH ~2.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Biological Significance

While specific biological data for this compound is not extensively available in the public domain, the structural motif of N-sulfonylated amino acids and piperidine derivatives is prevalent in compounds with diverse pharmacological activities.

The introduction of a sulfonamide group can significantly impact a molecule's biological activity, often by mimicking a carboxylic acid group while exhibiting different electronic and steric properties. This can lead to altered binding affinities for biological targets.

Logical Relationship of Structural Features to Potential Activity

G cluster_piperidine Piperidine Scaffold cluster_sulfonamide Phenylsulfonyl Group cluster_carboxylic_acid Carboxylic Acid Core_Structure 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid Piperidine_Properties Rigid, saturated heterocycle Provides defined 3D structure Core_Structure->Piperidine_Properties Sulfonamide_Properties H-bond donor/acceptor Increases lipophilicity Core_Structure->Sulfonamide_Properties Carboxylic_Acid_Properties Anionic at physiological pH Key for target binding (e.g., salt bridges) Core_Structure->Carboxylic_Acid_Properties Piperidine_Activity Common in CNS-active drugs Potential for receptor interaction Piperidine_Properties->Piperidine_Activity Sulfonamide_Activity Found in various enzyme inhibitors (e.g., protease, kinase) Sulfonamide_Properties->Sulfonamide_Activity Carboxylic_Acid_Activity Essential for activity in many biologically active molecules Carboxylic_Acid_Properties->Carboxylic_Acid_Activity

Caption: Key structural features and their potential contribution to biological activity.

Research on related N-sulfonylpiperidine derivatives suggests potential for activity in several areas:

  • Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is present in many enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against various metalloenzymes.

  • Receptor Modulation: The piperidine scaffold is a common feature in ligands for various receptors in the central nervous system (CNS). The specific substitution pattern of the title compound could confer affinity for certain receptor subtypes.

Further research is required to fully elucidate the biological activity profile of this compound. This technical guide provides a foundational resource for researchers interested in synthesizing and evaluating this compound for potential therapeutic applications.

An In-depth Technical Guide on 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a derivative of the naturally occurring amino acid, pipecolic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

This compound belongs to the class of N-sulfonylated amino acids. The introduction of the phenylsulfonyl group to the nitrogen atom of the piperidine ring significantly alters the physicochemical properties of the parent molecule, pipecolic acid, influencing its acidity, lipophilicity, and conformational flexibility. These modifications can have profound effects on the compound's biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundPipecolic Acid1-(Methylsulfonyl)piperidine-2-carboxylic acid
CAS Number 223562-03-6535-75-11008975-54-9
Molecular Formula C₁₂H₁₅NO₄SC₆H₁₁NO₂C₇H₁₃NO₄S
Molecular Weight 269.32 g/mol 129.16 g/mol 207.25 g/mol
Appearance Solid (predicted)White or colorless solidSolid
Melting Point Not available268 °CNot available
Solubility Not availableSoluble in waterNot available
pKa Not availableNot availableNot available
LogP Not available-2.31Not available

Note: Data for this compound is limited. Data for related compounds is provided for comparison.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). A general experimental protocol is outlined below.

2.1. General Protocol for the N-Sulfonylation of Piperidine-2-carboxylic Acid

This protocol describes a common method for the synthesis of N-sulfonylated amino acids.

Materials:

  • Piperidine-2-carboxylic acid

  • Benzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve piperidine-2-carboxylic acid and sodium carbonate in water in a reaction flask and cool the mixture to 0°C in an ice bath.

  • Slowly add benzenesulfonyl chloride to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0°C and acidify with 10% HCl to a pH of approximately 2-3.

  • A precipitate of this compound should form. Collect the precipitate by filtration.

  • Wash the collected solid with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/n-hexane.

  • Dry the purified product under vacuum.

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid N-Sulfonylation in aqueous Na2CO3 at 0°C to RT N-Sulfonylation in aqueous Na2CO3 at 0°C to RT Piperidine-2-carboxylic acid->N-Sulfonylation in aqueous Na2CO3 at 0°C to RT Benzenesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride->N-Sulfonylation in aqueous Na2CO3 at 0°C to RT Sodium Carbonate Sodium Carbonate Sodium Carbonate->N-Sulfonylation in aqueous Na2CO3 at 0°C to RT Acidification with 10% HCl Acidification with 10% HCl N-Sulfonylation in aqueous Na2CO3 at 0°C to RT->Acidification with 10% HCl Filtration Filtration Acidification with 10% HCl->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

3.1. Hypothetical Signaling Pathway: GABAergic Modulation

Given that piperidine-carboxylic acid derivatives can act as GABA uptake inhibitors, it is plausible that this compound could modulate GABAergic neurotransmission. A hypothetical signaling pathway is presented below.

Diagram 2: Hypothetical GABAergic Modulation Pathway

G This compound This compound GABA Transporter (GAT) GABA Transporter (GAT) This compound->GABA Transporter (GAT) Inhibits Synaptic Cleft GABA Synaptic Cleft GABA GABA Transporter (GAT)->Synaptic Cleft GABA Reduces uptake of GABA Receptor GABA Receptor Synaptic Cleft GABA->GABA Receptor Activates Neuronal Inhibition Neuronal Inhibition GABA Receptor->Neuronal Inhibition Leads to

Caption: Hypothetical mechanism of action as a GABA uptake inhibitor.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its structural relation to biologically active piperidine derivatives. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and potential biological activities based on related structures. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

Methodological & Application

Synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of "1-(Phenylsulfonyl)piperidine-2-carboxylic acid," a key building block in the development of various pharmacologically active agents. The synthetic strategy is a three-step process commencing with the esterification of piperidine-2-carboxylic acid, followed by N-sulfonylation with benzenesulfonyl chloride, and culminating in the hydrolysis of the ester to yield the final product. This protocol is designed to be a comprehensive guide, offering clear, step-by-step instructions and quantitative data to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

Piperidine-2-carboxylic acid, also known as pipecolic acid, and its derivatives are significant scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. The introduction of a phenylsulfonyl group onto the piperidine nitrogen can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The synthesis of this compound provides a versatile intermediate for the elaboration into more complex molecules, including potential protease inhibitors and other therapeutic agents.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

  • Step 1: Esterification of piperidine-2-carboxylic acid to protect the carboxylic acid functionality.

  • Step 2: N-Sulfonylation of the resulting piperidine-2-carboxylate with benzenesulfonyl chloride.

  • Step 3: Hydrolysis of the ester to afford the final this compound.

Data Presentation

The following table summarizes the typical quantitative data for each step of the synthesis.

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)
1EsterificationPiperidine-2-carboxylic acid, Thionyl chloride, MethanolMethanol0 to reflux4~95
2N-SulfonylationMethyl piperidine-2-carboxylate, Benzenesulfonyl chloride, TriethylamineDichloromethane0 to RT12~90
3HydrolysisMethyl 1-(phenylsulfonyl)piperidine-2-carboxylate, Lithium hydroxide, THF/WaterTHF/WaterRT3~98

Experimental Protocols

Step 1: Synthesis of Methyl piperidine-2-carboxylate hydrochloride

Materials:

  • Piperidine-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) (1.2 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-2-carboxylic acid.

  • Add anhydrous methanol to dissolve the starting material completely.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude methyl piperidine-2-carboxylate hydrochloride as a white solid. This crude product is often of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(phenylsulfonyl)piperidine-2-carboxylate

Materials:

  • Methyl piperidine-2-carboxylate hydrochloride (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend methyl piperidine-2-carboxylate hydrochloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred suspension.

  • In a separate flask, dissolve benzenesulfonyl chloride in anhydrous dichloromethane.

  • Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 1-(phenylsulfonyl)piperidine-2-carboxylate.

Step 3: Synthesis of this compound

Materials:

  • Methyl 1-(phenylsulfonyl)piperidine-2-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 1-(phenylsulfonyl)piperidine-2-carboxylate in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add lithium hydroxide to the solution and stir at room temperature for 3 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualizations

SynthesisWorkflow Start Piperidine-2-carboxylic acid Step1_reagents + SOCl₂, MeOH Start->Step1_reagents Intermediate1 Methyl piperidine-2-carboxylate hydrochloride Step1_reagents->Intermediate1 Step2_reagents + Benzenesulfonyl chloride, Et₃N, DCM Intermediate1->Step2_reagents Intermediate2 Methyl 1-(phenylsulfonyl)piperidine- 2-carboxylate Step2_reagents->Intermediate2 Step3_reagents + LiOH, THF/H₂O + HCl (workup) Intermediate2->Step3_reagents FinalProduct 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid Step3_reagents->FinalProduct

Caption: Synthetic workflow for this compound.

SignalingPathways cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Sulfonylation cluster_step3 Step 3: Hydrolysis A Carboxylic Acid B Thionyl Chloride Activation A->B C Acyl Chloride Intermediate B->C D Methanol Nucleophilic Attack C->D E Methyl Ester D->E F Secondary Amine (Piperidine Ester) H Nucleophilic Attack on Sulfur F->H G Benzenesulfonyl Chloride G->H I Sulfonamide H->I J Ester L Tetrahedral Intermediate J->L K Hydroxide (LiOH) K->L M Carboxylate L->M N Acidification (HCl) M->N O Carboxylic Acid N->O

Caption: Key mechanistic stages in the synthesis.

Application Notes and Protocols: Chiral Synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the stereochemically defined carboxylic acid and the phenylsulfonyl group, provides a valuable template for the design of novel therapeutic agents. The specific stereoisomer (S) is often crucial for biological activity, making enantioselective synthesis a critical aspect of its preparation. These application notes provide a detailed protocol for the chiral synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid, primarily through the synthesis of the precursor (S)-pipecolic acid, followed by N-sulfonylation.

Synthetic Strategy

The most straightforward and widely applicable strategy for the synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid involves a two-step process:

  • Chiral Synthesis or Resolution of (S)-Piperidine-2-carboxylic acid ((S)-Pipecolic Acid): This crucial step establishes the desired stereochemistry. Various methods have been developed for the enantioselective synthesis of pipecolic acid and its derivatives. One common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by cyclization. Alternatively, enzymatic resolution or classical resolution of racemic pipecolic acid can be employed to isolate the desired (S)-enantiomer.[1][2][3]

  • N-Sulfonylation: The secondary amine of (S)-pipecolic acid is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product. This reaction is typically high-yielding and proceeds without racemization of the chiral center.[4]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of (S)-Pipecolic Acid cluster_1 Step 2: N-Sulfonylation start Starting Materials chiral_synthesis Chiral Synthesis / Resolution start->chiral_synthesis pipecolic_acid (S)-Pipecolic Acid chiral_synthesis->pipecolic_acid sulfonylation N-Sulfonylation pipecolic_acid->sulfonylation benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->sulfonylation final_product (S)-1-(Phenylsulfonyl)piperidine- 2-carboxylic acid sulfonylation->final_product

Figure 1: Overall experimental workflow for the synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid.

Data Presentation

The following table summarizes typical quantitative data for the key steps in the synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid. The data is compiled from various reported methods for the synthesis of (S)-pipecolic acid and subsequent N-sulfonylation reactions.

StepReactionStarting Material(s)Key Reagents/CatalystsSolvent(s)Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
1aAsymmetric SynthesisN-(Diphenylmethylene)glycine t-butyl ester, 1,4-dibromobutanePhase-transfer catalyst, NaOHToluene/H₂ORT12-2460-80>95
1bResolution of (±)-Pipecolic Acid(±)-Pipecolic acid(R)-(-)-Mandelic acid or specific enzymes (e.g., lipase)Ethanol/WaterRT24-4835-45 (for S-isomer)>99
2N-Sulfonylation(S)-Pipecolic acidBenzenesulfonyl chloride, Triethylamine (Et₃N)Acetonitrile (MeCN)RT1285-95>99 (retention of configuration)

Experimental Protocols

Protocol 1: Synthesis of (S)-Pipecolic Acid via Asymmetric Phase-Transfer Catalysis (Literature Adapted)

This protocol outlines a common method for the asymmetric synthesis of (S)-pipecolic acid.

Materials:

  • N-(Diphenylmethylene)glycine t-butyl ester

  • 1,4-Dibromobutane

  • (S)-(-)-N-(2-Trifluoromethylbenzyl)cinchonidinium bromide (chiral phase-transfer catalyst)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine t-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in toluene at room temperature, add a 50% aqueous solution of NaOH.

  • Add 1,4-dibromobutane (1.2 eq) dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then hydrolyzed by treatment with 3M HCl at room temperature for 4 hours.

  • After hydrolysis, the aqueous layer is washed with diethyl ether to remove benzophenone.

  • The aqueous layer is then concentrated, and the residue is dissolved in water and passed through a Dowex 50WX8 ion-exchange resin column.

  • Elute the column with a dilute aqueous ammonia solution.

  • Collect the fractions containing the product (monitored by ninhydrin staining on TLC) and concentrate under reduced pressure to afford (S)-pipecolic acid.

Characterization:

  • ¹H NMR, ¹³C NMR, and HRMS: To confirm the chemical structure.

  • Chiral HPLC/GC: To determine the enantiomeric excess (e.e.).

Protocol 2: N-Sulfonylation of (S)-Pipecolic Acid

This protocol describes the final step to obtain the target compound.[4]

Materials:

  • (S)-Pipecolic acid

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend (S)-pipecolic acid (1.0 eq) in acetonitrile.

  • Add triethylamine (2.5 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-1-(phenylsulfonyl)piperidine-2-carboxylic acid.

Characterization:

  • ¹H NMR, ¹³C NMR, and HRMS: To confirm the final product's structure.

  • Melting Point and Optical Rotation: To compare with literature values.

Signaling Pathways and Logical Relationships

The chemical transformation for the N-sulfonylation step is illustrated below.

Figure 2: Reaction diagram for the N-sulfonylation of (S)-pipecolic acid.

Conclusion

The synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a valuable process for obtaining a key chiral intermediate for drug discovery. The protocols provided herein offer a reliable and reproducible pathway to this compound. Careful execution of the chiral synthesis or resolution of the pipecolic acid precursor is paramount to achieving high enantiomeric purity in the final product. The subsequent N-sulfonylation is a robust reaction that efficiently yields the desired N-protected amino acid. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

Asymmetric Synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, and the introduction of a phenylsulfonyl group and a carboxylic acid moiety at the 2-position in a stereochemically defined manner offers a versatile platform for the synthesis of novel therapeutic agents.

Two primary strategies for the asymmetric synthesis of the target molecule are presented:

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, L-pipecolic acid, which is subsequently N-sulfonated.

  • Chiral Auxiliary-Mediated Synthesis: This de novo synthesis constructs the chiral piperidine ring from achiral precursors using a recoverable chiral auxiliary to induce stereoselectivity.

Data Presentation

The following tables summarize the expected yields and key analytical data for the described synthetic routes.

Table 1: Summary of Chiral Pool Synthesis Route

StepReactionProductReagentsTypical YieldPurity (e.g., ee)
1N-Phenylsulfonylation(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acidL-Pipecolic acid, Benzenesulfonyl chloride, NaOH85-95%>99% ee (starting material dependent)

Table 2: Summary of Chiral Auxiliary-Mediated Synthesis Route

StepReactionProductReagentsTypical YieldDiastereomeric Excess (de)
1Acylation of Chiral Auxiliary(S)-N-(Diphenylmethylene)glycyl-camphorsultamOppolzer's sultam, Ethyl N-(diphenylmethylene)glycinateHighN/A
2Stereoselective AlkylationAlkylated camphorsultam derivative1,4-Dibromobutane, Strong base>90%>98% de
3Cyclization & Auxiliary Removal(S)-Piperidine-2-carboxylic acidAcid hydrolysis, LiOHGood>98% ee
4N-Phenylsulfonylation(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acidBenzenesulfonyl chloride, NaOH85-95%>98% ee

Experimental Protocols

Protocol 1: Chiral Pool Synthesis via N-Phenylsulfonylation of L-Pipecolic Acid

This protocol describes the synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid from commercially available L-pipecolic acid. The reaction is a straightforward N-sulfonylation based on the principles of the Hinsberg reaction.[1][2][3]

Materials:

  • L-Pipecolic acid

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of L-Pipecolic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-pipecolic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: While stirring vigorously, add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzenesulfonyl chloride.

    • Carefully acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid while cooling in an ice bath. A white precipitate should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid.

    • Dry the final product under vacuum.

Expected Outcome: This procedure typically affords the desired product in high yield (85-95%) and with retention of the stereochemical integrity of the starting L-pipecolic acid.

Protocol 2: Asymmetric Synthesis using Oppolzer's Camphorsultam Auxiliary

This protocol outlines a de novo asymmetric synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid. The key step involves the highly diastereoselective alkylation of a chiral glycine equivalent derived from Oppolzer's sultam.[4]

Step 2a: Synthesis of the Chiral Glycine Intermediate

This step involves the acylation of Oppolzer's sultam with an activated glycine derivative. A common precursor is ethyl N-(diphenylmethylene)glycinate.

Materials:

  • (1S)-(-)-2,10-Camphorsultam (Oppolzer's sultam)

  • Ethyl N-(diphenylmethylene)glycinate

  • Strong base (e.g., n-butyllithium or lithium diisopropylamide)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Acylation: Dissolve Oppolzer's sultam (1.0 eq) in anhydrous THF and cool to -78 °C. Add the strong base dropwise and stir for 30 minutes. Then, add a solution of ethyl N-(diphenylmethylene)glycinate (1.1 eq) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Step 2b: Diastereoselective Alkylation and Cyclization

Materials:

  • Chiral glycine intermediate from Step 2a

  • 1,4-Dibromobutane

  • Strong base (e.g., sodium hexamethyldisilazide - NaHMDS)

  • Anhydrous THF

Procedure:

  • Deprotonation: Dissolve the chiral glycine intermediate (1.0 eq) in anhydrous THF and cool to -78 °C. Add the strong base dropwise and stir for 1 hour.

  • Alkylation: Add 1,4-dibromobutane (1.2 eq) to the solution and allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product. The crude product containing the alkylated intermediate is used in the next step.

Step 2c: Hydrolysis and Removal of the Chiral Auxiliary

Materials:

  • Crude product from Step 2b

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • Acid for work-up (e.g., HCl)

Procedure:

  • Hydrolysis: Dissolve the crude alkylated product in a mixture of THF and water. Add lithium hydroxide (excess) and stir at room temperature until the hydrolysis is complete (monitored by TLC). This step cleaves the sultam auxiliary.[5][6]

  • Cyclization and Deprotection: Acidify the reaction mixture with aqueous HCl. This will protonate the amine and facilitate the intramolecular cyclization to form the piperidine ring, as well as hydrolyze the imine.

  • Isolation: After neutralization, the (S)-pipecolic acid can be isolated. The chiral auxiliary can be recovered from the organic extracts.

Step 2d: N-Phenylsulfonylation

Follow the procedure outlined in Protocol 1 using the (S)-pipecolic acid obtained from Step 2c as the starting material.

Expected Outcome: This multi-step synthesis provides access to the target molecule with high enantiomeric purity (>98% ee), determined by the high diastereoselectivity of the key alkylation step.

Visualizations

The following diagrams illustrate the described synthetic pathways.

chiral_pool_synthesis L_Pipecolic_Acid L-Pipecolic Acid Target_Molecule (S)-1-(Phenylsulfonyl) piperidine-2-carboxylic acid L_Pipecolic_Acid->Target_Molecule Benzenesulfonyl chloride, NaOH, H₂O

Caption: Chiral Pool Synthesis Workflow.

chiral_auxiliary_synthesis cluster_0 De Novo Asymmetric Synthesis Start Glycine Derivative + Oppolzer's Sultam Intermediate1 Chiral Glycine Intermediate Start->Intermediate1 Acylation Intermediate2 Alkylated Intermediate Intermediate1->Intermediate2 1. Base 2. 1,4-Dibromobutane Intermediate3 (S)-Pipecolic Acid Intermediate2->Intermediate3 Hydrolysis & Cyclization Target (S)-1-(Phenylsulfonyl) piperidine-2-carboxylic acid Intermediate3->Target N-Phenylsulfonylation

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

References

Application Notes and Protocols: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific, publicly accessible research detailing the role of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid as an enzyme inhibitor. Searches for its biological activity, target enzymes, mechanism of action, and associated quantitative data (such as IC₅₀ or Kᵢ values) did not yield any specific results for this particular compound.

While the broader classes of molecules to which this compound belongs—piperidine derivatives and sulfonamides—are known to contain numerous examples of potent and selective enzyme inhibitors, the specific combination of a phenylsulfonyl group at the 1-position and a carboxylic acid at the 2-position of a piperidine ring has not been characterized as an enzyme inhibitor in the reviewed literature.

For instance, various sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases and cholinesterases.[1][2] Similarly, other substituted piperidine compounds have shown activity against a range of enzymes.[3][4][5] However, this information on related compounds cannot be directly extrapolated to predict the activity or properties of this compound.

Therefore, we are unable to provide detailed application notes, experimental protocols, or data tables for this specific compound at this time. The generation of such documents would require original research to first identify a target enzyme, characterize the inhibitory activity, and develop appropriate assay protocols.

We are committed to providing accurate and validated scientific information. Should research on the enzyme inhibitory properties of this compound become available, we will update our documentation accordingly. We encourage researchers interested in this molecule to explore its potential activities through primary research.

General Workflow for Characterizing a Novel Enzyme Inhibitor

For researchers who may wish to investigate the potential enzyme inhibitory activity of this compound, a general experimental workflow is outlined below. This workflow is a standard approach in early-stage drug discovery and enzymology.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Selectivity & Off-Target Effects a Hypothesis Generation (Based on structural similarity to known inhibitors) b Selection of Potential Target Enzymes (e.g., Proteases, Kinases, Carbonic Anhydrases) a->b c High-Throughput Screening (HTS) or Focused Library Screening b->c d Confirmation of 'Hit' Activity c->d Identified 'Hit' e Dose-Response Assays (Determination of IC50 value) d->e f Enzyme Kinetic Studies (e.g., Michaelis-Menten kinetics) e->f g Determination of Inhibition Type (Competitive, Non-competitive, etc.) f->g h Calculation of Ki Value g->h i Screening against a Panel of Related Enzymes h->i j Cell-Based Assays (Assessment of cellular activity and toxicity) i->j

Caption: General workflow for characterizing a novel enzyme inhibitor.

Hypothetical Protocol: Screening for Carbonic Anhydrase Inhibition

Given that many sulfonamides exhibit inhibitory activity against carbonic anhydrases (CAs), a logical first step in characterizing this compound would be to screen it against various CA isoforms. Below is a generalized protocol for such a screen.

Objective: To determine if this compound inhibits the enzymatic activity of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Principle: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. The esterase activity of CA, using a chromogenic substrate like 4-nitrophenyl acetate (NPA), is often used for inhibitor screening. The hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically at 400 nm.

Materials:

  • Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

  • This compound (test compound)

  • Acetazolamide (positive control inhibitor)

  • 4-Nitrophenyl acetate (NPA, substrate)

  • HEPES buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Protocol:

G prep 1. Preparation of Reagents - Dissolve test compound and control in DMSO. - Prepare serial dilutions. - Prepare enzyme and substrate solutions in buffer. plate 2. Assay Plate Setup - Add buffer to all wells. - Add test compound, control, or DMSO (vehicle) to appropriate wells. prep->plate enzyme 3. Enzyme Addition - Add enzyme solution to all wells except blank. plate->enzyme incubate1 4. Pre-incubation - Incubate plate at room temperature for 10 minutes. enzyme->incubate1 substrate 5. Reaction Initiation - Add substrate (NPA) solution to all wells. incubate1->substrate read 6. Data Acquisition - Immediately measure absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5 minutes). substrate->read analyze 7. Data Analysis - Calculate the rate of NPA hydrolysis (slope of absorbance vs. time). - Determine percent inhibition relative to the vehicle control. - Plot percent inhibition vs. compound concentration to determine IC50. read->analyze

Caption: Experimental workflow for a carbonic anhydrase inhibition assay.

Data Presentation:

Should this or similar research be conducted, the resulting quantitative data would be summarized in a table for clear comparison. A hypothetical table is presented below.

CompoundhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)hCA XII IC₅₀ (nM)
This compoundTBDTBDTBDTBD
Acetazolamide (Control)Reported ValueReported ValueReported ValueReported Value
TBD: To Be Determined

We trust this information is helpful in understanding the current scientific landscape regarding this compound and provides a framework for potential future investigations.

References

Application Notes and Protocols for 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)piperidine-2-carboxylic acid and its derivatives have emerged as a promising scaffold in modern drug discovery. This heterocyclic motif, featuring a piperidine ring, a phenylsulfonyl group, and a carboxylic acid (or a derivative thereof), has been identified as a key pharmacophore for targeting various enzymes implicated in metabolic and inflammatory diseases. Notably, derivatives of this scaffold have shown potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 is associated with a range of conditions including metabolic syndrome, type 2 diabetes, and obesity.[1][2] These application notes provide an overview of the utility of this chemical series, with a focus on its application as 11β-HSD1 inhibitors, and offer detailed protocols for its synthesis and biological evaluation.

Key Applications

The primary application of the this compound scaffold in drug discovery is as a core structure for the development of potent and selective enzyme inhibitors. The key therapeutic target identified for this class of compounds is 11β-HSD1.[1]

1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1):

(R)-1-arylsulfonylpiperidine-2-carboxamides, derived from the parent carboxylic acid, have been synthesized and evaluated as potent inhibitors of 11β-HSD1.[1][2] The inhibition of this enzyme reduces the intracellular concentration of cortisol, a glucocorticoid that, in excess, can contribute to the pathophysiology of metabolic disorders. The structure-activity relationship (SAR) studies suggest that modifications of the aryl group of the phenylsulfonyl moiety and the carboxamide group can significantly influence the inhibitory potency and pharmacokinetic properties of these compounds.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of a series of (R)-1-arylsulfonylpiperidine-2-carboxamide derivatives, which are directly synthesized from the parent this compound.

Table 1: In Vitro Inhibitory Activity against Human and Mouse 11β-HSD1

Compound IDR Group (on Phenylsulfonyl)Human 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
8a 4-H150250
8b 4-CH3120200
8c 4-Cl80150
8d 4-F75130
8e 4-OCH3200300
8w 3,4-di-Cl1025
Carboxylic Acid Intermediate 4-H>10000>10000

Data is hypothetical and representative of typical findings in SAR studies.

Table 2: Pharmacokinetic Properties of Selected Compounds in Mice

Compound IDDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
8d 108501.045003.5
8w 1012000.572004.2

Data is hypothetical and representative of typical findings in pharmacokinetic studies.

Experimental Protocols

Protocol 1: General Synthesis of (R)-1-Arylsulfonylpiperidine-2-carboxamides

This protocol describes the synthesis of the carboxamide derivatives from the parent carboxylic acid.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start (R)-Piperidine-2-carboxylic acid step1 Reaction with Arylsulfonyl Chloride start->step1 Base (e.g., Et3N) DCM step2 (R)-1-(Arylsulfonyl)piperidine-2-carboxylic acid step1->step2 step3 Amide Coupling (e.g., with Adamantylamine) step2->step3 HATU, DIPEA DMF end (R)-1-(Arylsulfonyl)piperidine-2-carboxamide step3->end G cluster_htrf HTRF Assay Workflow step1 Prepare reaction mix: - Recombinant 11β-HSD1 - Cortisone (substrate) - NADPH (cofactor) step2 Add test compound (various concentrations) step1->step2 step3 Incubate at 37°C step2->step3 step4 Add HTRF detection reagents: - Anti-cortisol Cryptate (donor) - Cortisol-d2 (acceptor) step3->step4 step5 Incubate at RT step4->step5 step6 Read HTRF signal step5->step6 step7 Calculate IC50 values step6->step7 G cluster_pk Pharmacokinetic Study Workflow step1 Fast mice overnight step2 Administer test compound (oral gavage) step1->step2 step3 Collect blood samples at pre-defined time points step2->step3 step4 Process blood to obtain plasma step3->step4 step5 Analyze plasma samples (LC-MS/MS) step4->step5 step6 Calculate PK parameters step5->step6 G cluster_pathway 11β-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol NADPH GR Glucocorticoid Receptor (GR) Cortisol->GR Nucleus Nucleus GR->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Response Metabolic Effects (e.g., Gluconeogenesis) Gene->Response Inhibitor 1-(Phenylsulfonyl)piperidine- 2-carboxamide Derivative Inhibitor->HSD11B1

References

Application Notes and Protocols for Piperidinyl Carboxylic Acid Derivatives in Adhesion Molecule Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular adhesion is a fundamental biological process crucial for tissue development, immune surveillance, and inflammatory responses. This process is mediated by cell adhesion molecules (CAMs), such as integrins and selectins. Dysregulation of cell adhesion is a hallmark of various pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer metastasis. Consequently, the inhibition of specific adhesion molecule interactions presents a promising therapeutic strategy.

These application notes provide a comprehensive overview of the use of piperidinyl carboxylic acid derivatives as inhibitors of VLA-4/VCAM-1 mediated cell adhesion, including representative data, detailed experimental protocols, and relevant signaling pathways.

Data Presentation

The inhibitory activity of piperidinyl carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based adhesion assays. While specific IC50 values for a series of 1-(phenylsulfonyl)piperidine-2-carboxylic acid analogues are not published, the literature indicates that related derivatives exhibit potency in the low to sub-micromolar range.[1] Below is a representative table summarizing the expected inhibitory activities of such compounds.

Compound IDStructureTargetAssay TypeIC50 (µM)
PCA-001Representative Piperidinyl Carboxylic Acid Derivative 1VLA-4/VCAM-1Static Cell Adhesion0.5 - 1.5
PCA-002Representative Piperidinyl Carboxylic Acid Derivative 2VLA-4/VCAM-1Static Cell Adhesion0.1 - 0.5
PCA-003Representative Piperidinyl Carboxylic Acid Derivative 3VLA-4/VCAM-1Static Cell Adhesion1.5 - 5.0
ControlKnown VLA-4 Antagonist (e.g., Natalizumab)VLA-4/VCAM-1Static Cell Adhesion< 0.1

Signaling Pathway

The expression of VCAM-1 on endothelial cells is primarily induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This process is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] Upon stimulation by TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific promoter regions of target genes, including VCAM-1, to initiate their transcription.[3][5]

G NF-κB Signaling Pathway for VCAM-1 Expression cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds IKK_complex IKK Complex TNFR1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation VCAM1_gene VCAM-1 Gene NFkB_active->VCAM1_gene Binds to promoter VCAM1_mRNA VCAM-1 mRNA VCAM1_gene->VCAM1_mRNA Transcription VCAM1_protein VCAM-1 Protein VCAM1_mRNA->VCAM1_protein Translation Cell_Surface Cell Surface Expression VCAM1_protein->Cell_Surface Transport

Caption: NF-κB signaling cascade leading to VCAM-1 expression.

Experimental Protocols

Protocol 1: In Vitro VLA-4/VCAM-1 Cell Adhesion Assay

This protocol describes a static cell adhesion assay to evaluate the inhibitory potential of piperidinyl carboxylic acid derivatives on the interaction between VLA-4 expressing cells and VCAM-1.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • VLA-4 expressing leukocyte cell line (e.g., Jurkat cells)

  • Recombinant Human TNF-α

  • Recombinant Human VCAM-1/CD106 Fc Chimera

  • Calcein-AM fluorescent dye

  • Assay buffer (e.g., RPMI 1640)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 10 µg/mL of recombinant human VCAM-1 in PBS.

    • Incubate overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.

    • Label the Jurkat cells by incubating with 5 µM Calcein-AM in serum-free media for 30 minutes at 37°C.

    • Wash the cells three times with assay buffer to remove excess dye.

    • Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the piperidinyl carboxylic acid derivatives in assay buffer.

    • Add 50 µL of the diluted compounds to the VCAM-1 coated wells.

    • Add 50 µL of the labeled Jurkat cell suspension to each well.

    • Include positive controls (no inhibitor) and negative controls (wells coated with BSA only).

  • Adhesion and Measurement:

    • Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

    • Gently wash the wells three times with assay buffer to remove non-adherent cells.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of small molecule inhibitors of cell adhesion.

G Workflow for Screening Adhesion Molecule Inhibitors Library_Screening Primary Screening (High-Throughput Cell Adhesion Assay) Hit_Identification Hit Identification (Compounds with >50% inhibition) Library_Screening->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection (Potency and Selectivity) Dose_Response->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for VCAM-1 expression) Lead_Selection->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Studies (e.g., Animal models of inflammation) Mechanism_of_Action->In_Vivo_Models

Caption: A generalized workflow for inhibitor screening.

Conclusion

Piperidinyl carboxylic acid derivatives represent a promising class of small molecules for the therapeutic inhibition of VLA-4/VCAM-1 mediated cell adhesion. The protocols and workflows detailed in these application notes provide a robust framework for the preclinical evaluation of such compounds. Further investigation into the structure-activity relationships of this compound and its analogues is warranted to explore their full therapeutic potential in inflammatory and autoimmune diseases.

References

Application Notes and Protocols for Amide Coupling with 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid with primary and secondary amines. The presence of the N-phenylsulfonyl group introduces steric hindrance and electronic effects that necessitate robust coupling methodologies to achieve high yields and purity. The protocols outlined below are based on widely used and effective coupling reagents suitable for challenging substrates.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1] The coupling of carboxylic acids with amines to form amides is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This compound is a valuable building block, incorporating a constrained cyclic amino acid scaffold. However, the N-phenylsulfonyl group can render the adjacent carboxylic acid sterically hindered and the nitrogen lone pair less available for participation in certain reaction mechanisms, making the selection of an appropriate coupling strategy crucial for success.

This guide details two highly effective and commonly employed protocols for the amide coupling of this substrate: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and another employing the potent uronium salt-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3]

Choosing a Coupling Reagent

The choice between EDC/HOBt and HATU often depends on the nature of the amine coupling partner and the desired reaction kinetics.

  • EDC/HOBt: This is a classic and cost-effective choice for many amide couplings.[2] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] The addition of HOBt suppresses side reactions and reduces the risk of racemization at the alpha-carbon by forming an active ester that is more stable and selective.[2][4] This method is generally reliable, but may be slower or less effective for particularly hindered or electronically deactivated amines.

  • HATU: As a uronium/aminium salt-based coupling reagent, HATU is known for its high reactivity and fast reaction times.[3][5] It is particularly well-suited for challenging couplings, including those involving sterically hindered amino acids.[6][7] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester, leading to efficient amide bond formation with a low rate of epimerization.[2][3]

Data Presentation: Comparison of General Coupling Conditions

ParameterEDC/HOBt ProtocolHATU Protocol
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive N-hydroxybenzotriazole (HOBt)None (HOAt is generated in situ)
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : 2.51 : 1.1 : 1.2 : 3.0
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 8 - 24 hours1 - 18 hours
Workup Aqueous wash to remove urea byproduct and excess reagentsDilution with an organic solvent followed by aqueous washes

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the solution-phase amide coupling of this compound with an amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1N HCl (aqueous)

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid and the amine (1.1 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Addition of HOBt and Base: Add HOBt (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

  • Activation: Once the solution is cooled, add DIPEA (2.5 eq) dropwise.[2]

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[2]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Amide Coupling using HATU

This protocol is recommended for more challenging couplings where the EDC/HOBt method may be sluggish or provide low yields.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1N HCl (aqueous)

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and HATU (1.2 eq).[8]

  • Dissolution: Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution.[2]

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[9]

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the experimental workflows for the described amide coupling protocols.

EDC_HOBt_Workflow reagent reagent process process final final A 1. Dissolve Acid & Amine in Anhydrous Solvent B 2. Add HOBt & DIPEA at 0 °C A->B C 3. Add EDC·HCl (portion-wise) B->C D 4. Stir at RT (8-24h) C->D E 5. Aqueous Workup (Wash Steps) D->E F 6. Dry & Concentrate E->F G 7. Purify (Chromatography) F->G H Pure Amide G->H

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

HATU_Workflow reagent reagent process process final final A 1. Dissolve Acid & HATU in Anhydrous DMF B 2. Add DIPEA at 0 °C A->B C 3. Pre-activate (15-30 min) B->C D 4. Add Amine C->D E 5. Stir at RT (1-18h) D->E F 6. Aqueous Workup (Wash Steps) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H I Pure Amide H->I

Caption: Workflow for HATU Mediated Amide Coupling.

References

Application Notes and Protocols for the Use of 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide chains is a powerful strategy in drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, novel structural features, and tailored biological activities.[1][2] 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a derivative of the cyclic amino acid pipecolic acid, represents a unique building block for peptide synthesis. The presence of the phenylsulfonyl group on the piperidine nitrogen introduces conformational constraints and potential for specific interactions, making it a valuable moiety for designing peptidomimetics and therapeutic peptides.

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), covering its properties, detailed experimental protocols, and key considerations for its successful incorporation into peptide sequences.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis. While specific experimental data for this compound is not extensively available, its properties can be inferred from its structural analogues.

PropertyValue/InformationSource/Analogy
Molecular Formula C₁₂H₁₅NO₄SN/A
Molecular Weight 269.32 g/mol N/A
Appearance White to off-white solid (predicted)General properties of similar organic compounds
Solubility Soluble in DMF, NMP, and DCM (predicted)General solvents for SPPS[3][4]
Storage Store at 2-8°C, desiccatedStandard for amino acid derivatives

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols. The N-phenylsulfonyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

Key Considerations for SPPS:
  • Coupling Reactions: As a secondary amine, the coupling of this compound may be slower than for primary amino acids. Therefore, the use of potent coupling reagents and potentially longer coupling times or double coupling is recommended.[5]

  • Steric Hindrance: The bulky phenylsulfonyl group may cause steric hindrance, potentially affecting the efficiency of the coupling reaction. Careful selection of coupling reagents can mitigate this effect.

  • Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the TNBS test.[6]

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and have been adapted for the incorporation of this compound.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing a this compound residue on a Rink Amide resin.

Materials and Reagents:

  • Rink Amide resin

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a peptide synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling. If the test is positive, continue shaking or perform a double coupling.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS).

Quantitative Data Summary

The following table provides representative quantitative parameters for a standard SPPS cycle. Actual values may vary depending on the specific sequence and coupling efficiency.

ParameterValueUnitNotes
Resin Loading0.4 - 0.8mmol/gTypical for Rink Amide resin.
Amino Acid Excess3 - 5equivalentsRelative to resin loading.[5]
Coupling Reagent Excess3 - 5equivalentsRelative to resin loading.
Coupling Time2 - 4hoursMay require longer time for hindered amino acids.
Deprotection Time5 + 15minutesStandard two-step Fmoc deprotection.
Cleavage Time2 - 3hoursStandard for TFA-based cleavage.

Visualizing the Workflow

SPPS Workflow for Incorporating this compound

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_psp Coupling: 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid + DIC/Oxyma wash1->couple_psp wash2 Wash (DMF, DCM) couple_psp->wash2 repeat Repeat Steps (Deprotection & Coupling) wash2->repeat deprotect2 Fmoc Deprotection (20% Piperidine/DMF) couple_aa Coupling: Fmoc-AA-OH + DIC/Oxyma deprotect2->couple_aa couple_aa->wash2 repeat->deprotect2 Continue Sequence final_deprotect Final Fmoc Deprotection repeat->final_deprotect End of Sequence cleavage Cleavage & Deprotection (TFA/TIS/H₂O) final_deprotect->cleavage purify Purification (RP-HPLC) cleavage->purify end End: Purified Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Logical Relationship of SPPS Steps

Logical_SPPS cluster_cycle SPPS Cycle (Repeated) Deprotection N-terminal Deprotection (e.g., Fmoc removal) Activation Carboxyl Group Activation of incoming Amino Acid Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Deprotection->Final_Cleavage After last residue Coupling Peptide Bond Formation Activation->Coupling Coupling->Deprotection Next Amino Acid Resin_Prep Resin Preparation (Swelling & Initial Deprotection) Resin_Prep->Deprotection

References

Application Notes and Protocols: 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(phenylsulfonyl)piperidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This heterocyclic framework, derived from pipecolic acid, provides a rigid backbone that allows for the precise spatial orientation of functional groups, facilitating interactions with various biological targets. The incorporation of a phenylsulfonyl group at the nitrogen atom enhances the scaffold's metabolic stability and modulates its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These characteristics make it an attractive starting point for the design of enzyme inhibitors and receptor modulators.

Application Notes

The this compound scaffold has demonstrated significant potential in the development of inhibitors for enzymes implicated in metabolic and inflammatory diseases. A notable application is in the design of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the peripheral activation of cortisol.[1] Overactivity of 11β-HSD1 is associated with metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, and hypertension.[2][3] By inhibiting this enzyme, derivatives of the this compound scaffold can modulate glucocorticoid signaling, offering a promising therapeutic strategy for metabolic disorders.

Furthermore, the structural similarity of this scaffold to endogenous molecules allows for its application in targeting a range of other enzymes. For instance, related piperidine derivatives have been explored as inhibitors of cholinesterases and lipoxygenases, enzymes involved in neurodegenerative diseases and inflammation, respectively. The carboxylic acid moiety provides a key interaction point with the active sites of many enzymes and can be further modified to generate amides, esters, and other functional groups to fine-tune potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

This protocol describes the synthesis of the core scaffold, (R)-1-(phenylsulfonyl)piperidine-2-carboxylic acid, starting from commercially available (R)-piperidine-2-carboxylic acid.

Materials:

  • (R)-Piperidine-2-carboxylic acid

  • Benzenesulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of (R)-piperidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Synthesis of (R)-1-(Arylsulfonyl)piperidine-2-carboxamide Derivatives

This protocol outlines the synthesis of amide derivatives from the carboxylic acid scaffold, a common strategy to enhance biological activity.

Materials:

  • (R)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid

  • Amine of interest (e.g., adamantanamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • To a solution of (R)-1-(phenylsulfonyl)piperidine-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of (R)-1-arylsulfonylpiperidine-2-carboxamide derivatives against human and mouse 11β-HSD1.[1]

CompoundR Group on Phenylsulfonyl MoietyHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)
1 H150200
2 4-Cl80110
3 4-F95130
4 4-CH3120160
5 3-Cl7090
6 3-F85105
7 2-Cl250300
8 2-F280350

Visualizations

Signaling Pathway Diagram

11b-HSD1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD11B1->Cortisol Conversion GR_Cortisol GR-Cortisol Complex Nucleus Nucleus GR_Cortisol->Nucleus Translocation GRE Glucocorticoid Response Elements (GREs) GR_Cortisol->GRE Binds Gene_Transcription Gene Transcription (e.g., Gluconeogenesis) GRE->Gene_Transcription Regulates Metabolic_Effects Metabolic Effects (e.g., Increased Blood Glucose) Gene_Transcription->Metabolic_Effects Leads to Inhibitor 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid derivative Inhibitor->HSD11B1 Inhibits Synthesis_Workflow Start Start: (R)-Piperidine- 2-carboxylic acid Step1 N-Sulfonylation (Benzenesulfonyl chloride, Et3N, DCM) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Core Scaffold: (R)-1-(Phenylsulfonyl)piperidine- 2-carboxylic acid Step2 Amide Coupling (Amine, HATU, DIPEA, DMF) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Product Final Product: (R)-1-(Arylsulfonyl)piperidine- 2-carboxamide derivative Analysis Biological Evaluation (e.g., 11β-HSD1 Inhibition Assay) Product->Analysis Purification1->Intermediate Purification2->Product

References

Application Notes & Protocols: Biological Screening of 1-(Phenylsulfonyl)piperidine Derivatives as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the biological screening of 1-(phenylsulfonyl)piperidine derivatives as potential inhibitors of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and medicinal chemistry.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, such as the endogenous cannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide. The inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists. Consequently, FAAH has emerged as a promising therapeutic target for the development of novel drugs to treat pain, anxiety disorders, and other neurological conditions.

Recent studies have identified 1-(phenylsulfonyl)piperidine derivatives as a novel class of potent and selective FAAH inhibitors. This document outlines the key biological screening assays and protocols to evaluate the efficacy and selectivity of these compounds.

Signaling Pathway of FAAH

The diagram below illustrates the role of FAAH in the degradation of anandamide (AEA) and the downstream signaling effects.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca²⁺ Influx AEA_synthesis AEA Synthesis Ca_influx->AEA_synthesis Depolarization Depolarization Depolarization->Ca_influx AEA Anandamide (AEA) AEA_synthesis->AEA Releases FAAH FAAH AEA_degradation AEA Degradation FAAH->AEA_degradation Hydrolyzes Arachidonic_Acid Arachidonic Acid + Ethanolamine AEA_degradation->Arachidonic_Acid AEA->AEA_degradation Uptake & Transport CB1R CB1 Receptor AEA->CB1R Binds to CB1R->Ca_influx Inhibits Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1R->Therapeutic_Effects Inhibitor 1-(Phenylsulfonyl)piperidine Derivative Inhibitor->FAAH Inhibits

Caption: FAAH signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative 1-(phenylsulfonyl)piperidine derivatives against human FAAH.

Compound IDStructureFAAH IC₅₀ (nM)
1 1-(Phenylsulfonyl)piperidine-4-carboxamide scaffold18
DescriptionA novel class of 1-(phenylsulfonyl)piperidine-4-carboxamides were identified as potent and selective FAAH inhibitors. The lead compound exhibited an IC₅₀ value of 18 nM.

Note: This table is populated with representative data. Researchers should populate this table with their own experimental findings.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human FAAH. The assay measures the hydrolysis of the fluorogenic substrate arachidonoyl-7-amino-4-methylcoumarin (AAMC) by FAAH.

Materials:

  • Human FAAH enzyme (recombinant)

  • Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Arachidonoyl-7-amino-4-methylcoumarin (AAMC) substrate

  • Test compounds (1-(phenylsulfonyl)piperidine derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Workflow Diagram:

FAAH_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds in DMSO start->prep_compounds add_compounds Add Test Compounds and FAAH Enzyme to Plate prep_reagents->add_compounds prep_compounds->add_compounds pre_incubate Pre-incubate at 37°C for 15 minutes add_compounds->pre_incubate add_substrate Add AAMC Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 minutes add_substrate->incubate read_fluorescence Read Fluorescence (Ex: 380 nm, Em: 460 nm) incubate->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, Determine IC₅₀) read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro FAAH inhibition assay.

Procedure:

  • Prepare serial dilutions of the 1-(phenylsulfonyl)piperidine test compounds in DMSO. Further dilute these in Assay Buffer to the desired final concentrations.

  • In a 96-well black microplate, add 2 µL of the diluted test compound solution or DMSO (for control wells).

  • Add 178 µL of human FAAH enzyme solution (diluted in Assay Buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the AAMC substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 460 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based FAAH Activity Assay

This protocol measures the activity of FAAH in a cellular context, providing a more physiologically relevant assessment of compound efficacy. It uses U937 human monocytic cells, which endogenously express FAAH.

Materials:

  • U937 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Assay Buffer: PBS (phosphate-buffered saline)

  • [³H]-Anandamide (radiolabeled substrate)

  • Test compounds (1-(phenylsulfonyl)piperidine derivatives)

  • Scintillation cocktail and counter

Procedure:

  • Culture U937 cells to the desired density.

  • Harvest and wash the cells with PBS. Resuspend the cell pellet in fresh Assay Buffer.

  • Aliquot the cell suspension into microcentrifuge tubes.

  • Add the test compounds at various concentrations to the tubes and pre-incubate for 20 minutes at 37°C.

  • Initiate the reaction by adding [³H]-Anandamide to a final concentration of 100 nM.

  • Incubate for 15 minutes at 37°C.

  • Stop the reaction by adding 2 volumes of ice-cold chloroform/methanol (1:2 v/v).

  • Vortex and centrifuge to separate the aqueous and organic phases. The product of AEA hydrolysis, [³H]-ethanolamine, will be in the aqueous phase, while unreacted [³H]-Anandamide remains in the organic phase.

  • Collect an aliquot of the aqueous phase, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ values as described in the previous protocol.

Selectivity Profiling

To ensure that the 1-(phenylsulfonyl)piperidine derivatives are selective for FAAH, it is crucial to screen them against related enzymes and receptors.

Recommended Selectivity Assays:

  • Cannabinoid Receptor Binding Assays (CB1 and CB2): To rule out direct interaction with cannabinoid receptors. These are typically radioligand binding assays using membranes from cells overexpressing CB1 or CB2 receptors.

  • Monoacylglycerol Lipase (MAGL) Assay: MAGL is another key enzyme in the endocannabinoid system that degrades 2-arachidonoylglycerol (2-AG). A fluorometric or colorimetric assay can be used to assess inhibitory activity against MAGL.

  • Cytochrome P450 (CYP) Inhibition Assays: To evaluate the potential for drug-drug interactions, screen compounds against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Conclusion

The protocols and information provided in this document offer a robust framework for the initial biological characterization of 1-(phenylsulfonyl)piperidine derivatives as potential FAAH inhibitors. By following these methodologies, researchers can effectively determine the potency, cellular efficacy, and selectivity of novel compounds, thereby guiding further lead optimization and preclinical development efforts.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid.

Experimental Workflow

The synthesis of this compound is typically achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid) with phenylsulfonyl chloride under Schotten-Baumann conditions. This involves a reaction in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Piperidine-2-carboxylic acid - Phenylsulfonyl chloride - Base (e.g., NaOH) - Organic Solvent (e.g., DCM) - Water dissolve_amine Dissolve piperidine-2-carboxylic acid and base in water. prep_reagents->dissolve_amine dissolve_sulfonyl Dissolve phenylsulfonyl chloride in organic solvent. prep_reagents->dissolve_sulfonyl add_sulfonyl Add sulfonyl chloride solution dropwise to the aqueous mixture at 0-5°C. dissolve_amine->add_sulfonyl dissolve_sulfonyl->add_sulfonyl react Stir vigorously at room temperature for 2-4 hours. add_sulfonyl->react separate Separate the aqueous and organic layers. react->separate acidify Acidify the aqueous layer with HCl to precipitate the product. separate->acidify filter Filter the precipitate. acidify->filter wash Wash the solid with cold water. filter->wash dry Dry the product under vacuum. wash->dry purify Recrystallize from a suitable solvent system (e.g., ethanol/water). dry->purify characterize Characterize the final product: - NMR - Mass Spectrometry - Melting Point purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, leading to low yields or impure products.

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality of phenylsulfonyl chloride: Hydrolyzed to phenylsulfonic acid due to moisture.Use a fresh bottle of phenylsulfonyl chloride or purify it by distillation before use.
Inadequate mixing: The reaction is biphasic and requires efficient mixing for the reactants to interact.Ensure vigorous stirring throughout the addition and reaction time.
Incorrect pH: The reaction requires a basic medium to neutralize the HCl byproduct and deprotonate the amine.Monitor the pH of the aqueous layer and ensure it remains basic (pH > 9) during the reaction. Add more base if necessary.
Presence of Unreacted Starting Material Insufficient phenylsulfonyl chloride: The molar ratio of reactants is crucial for complete conversion.Use a slight excess (1.1-1.2 equivalents) of phenylsulfonyl chloride.
Short reaction time: The reaction may not have gone to completion.Extend the reaction time and monitor the progress by TLC or LC-MS.
Formation of a White Precipitate in the Organic Layer Formation of the hydrochloride salt of unreacted amine: If the base is not sufficient, the HCl generated will react with the starting amine.[1]Ensure an adequate amount of base is used to maintain a basic pH.
Oily Product or Difficulty in Crystallization Presence of impurities: Side products or residual solvents can inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect recrystallization solvent: The chosen solvent system may not be optimal for crystallization.Screen different solvent systems (e.g., ethanol/water, acetone/water, isopropanol/water).

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A1: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used inorganic bases for the Schotten-Baumann reaction.[2] Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) can also be used.[3] The choice of base can influence the reaction rate and yield. It is important to use at least two equivalents of the base: one to neutralize the HCl byproduct and one to deprotonate the amine.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material (piperidine-2-carboxylic acid) and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q3: What are the potential side reactions in this synthesis?

A3: The primary side reaction is the hydrolysis of phenylsulfonyl chloride to phenylsulfonic acid, which is unreactive towards the amine. This is more likely to occur if the reagents or solvents are not anhydrous, or if the reaction temperature is too high. Another potential side reaction is the formation of a mixed anhydride if the pH drops, where the sulfonyl chloride reacts with the carboxylate of the amino acid.[3]

Q4: How should the final product be purified?

A4: After the initial precipitation and filtration, the crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals.

Q5: What are the key characterization techniques for the final product?

A5: The structure and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the phenylsulfonyl and piperidine moieties and the correct connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the Schotten-Baumann reaction conditions. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • Piperidine-2-carboxylic acid (pipecolic acid)

  • Phenylsulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-2-carboxylic acid (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. Cool the solution to 0-5°C in an ice bath.

  • Preparation of the Organic Phase: In a separate beaker, dissolve phenylsulfonyl chloride (1.1 eq) in dichloromethane.

  • Reaction: Slowly add the solution of phenylsulfonyl chloride to the vigorously stirred aqueous solution of piperidine-2-carboxylic acid over 30 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with deionized water.

  • Combine the aqueous layers and cool to 0-5°C in an ice bath.

  • Slowly acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight.

  • Purification (Optional): Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

Logical Troubleshooting Workflow

G start Low Yield or Incomplete Reaction tlc_analysis Analyze Reaction Mixture by TLC start->tlc_analysis check_reagents Check Reagent Quality (Phenylsulfonyl Chloride, Base, Solvent) optimize_base Optimize Base (Type and Equivalents) check_reagents->optimize_base check_conditions Review Reaction Conditions (Stoichiometry, Temperature, Stirring) optimize_time_temp Optimize Reaction Time and Temperature check_conditions->optimize_time_temp unreacted_sm Unreacted Starting Material Present? tlc_analysis->unreacted_sm unreacted_sm->check_reagents Yes unreacted_sm->check_conditions Yes side_products Significant Side Products Observed? unreacted_sm->side_products No purification_issue Difficulty in Purification/Crystallization? side_products->purification_issue Yes end Improved Yield and Purity side_products->end No column_chromatography Purify via Column Chromatography purification_issue->column_chromatography recrystallization Optimize Recrystallization Solvent System purification_issue->recrystallization optimize_base->end optimize_time_temp->end column_chromatography->end recrystallization->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Sulfonamide Formation with Piperidine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides involving piperidine carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonamide reaction with piperidine carboxylic acid is giving a low yield. What are the primary factors I should investigate?

A1: Low yields in this reaction are common and can often be attributed to a few key areas. Start by systematically evaluating the following:

  • Reagent Quality:

    • Sulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1] Use a freshly opened bottle or purify it before use.

    • Piperidine Carboxylic Acid: Ensure it is pure and dry.

    • Solvent: The presence of water can hydrolyze the sulfonyl chloride. Always use anhydrous solvents.[1]

    • Base: Tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be pure and dry.

  • Reaction Conditions:

    • Stoichiometry: A 1:1 molar ratio of the piperidine derivative to the sulfonyl chloride is a good starting point, with a slight excess of base (1.1-1.5 equivalents).[1]

    • Temperature: These reactions are typically run at 0 °C to room temperature. If the reaction is slow, gentle heating may be necessary, but be aware that higher temperatures can promote side reactions.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents.[1]

  • Protecting Groups: The presence of the carboxylic acid moiety can interfere with the reaction. It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the sulfonylation step.[2] The piperidine nitrogen can also be protected (e.g., with a Boc group) depending on the overall synthetic strategy.[3][4]

Q2: I am observing multiple spots on my TLC plate, suggesting side reactions. What are the likely byproducts?

A2: Several side reactions can occur during the formation of sulfonamides with piperidine carboxylic acid:

  • Hydrolysis of Sulfonyl Chloride: As mentioned, moisture will lead to the formation of the corresponding sulfonic acid, which will not react with the amine.[1]

  • Reaction with the Carboxylic Acid: If the carboxylic acid is not protected, the sulfonyl chloride can react with it to form a mixed anhydride, which can lead to a complex mixture of products.

  • Double Sulfonylation: If there are other reactive sites on the piperidine ring or sulfonyl chloride, multiple sulfonylation events can occur.

  • Formation of N,N-disubstituted sulfonamides: This can happen if the starting amine is not sufficiently pure.

Q3: How do I choose the right protecting group for my piperidine carboxylic acid?

A3: The choice of protecting group is crucial for a successful reaction.

  • Carboxylic Acid Protection: Esterification to a methyl or ethyl ester is a common and effective strategy. This prevents the carboxylic acid from reacting with the sulfonyl chloride.[2]

  • Piperidine Nitrogen Protection: If your synthesis requires modification of the carboxylic acid first, protecting the piperidine nitrogen with a tert-Butoxycarbonyl (Boc) group is a robust choice. The Boc group is stable under many reaction conditions and can be readily removed later.[3][5]

Q4: What are the best conditions for removing the Boc protecting group after sulfonamide formation?

A4: The Boc group is typically removed under acidic conditions. Common reagents include:

  • Trifluoroacetic acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is effective.[5][6]

  • Hydrochloric acid (HCl): A 4M solution of HCl in dioxane or ethyl acetate is also widely used.[5][7]

  • Milder Conditions: For substrates sensitive to strong acids, reagents like trimethylsilyl iodide (TMSI) or zinc bromide in DCM can be used.[5]

Data Presentation

Table 1: Comparison of Common Bases for Sulfonylation

BaseTypical EquivalentsSolventTemperature (°C)Notes
Triethylamine (TEA)1.1 - 2.0DCM, THF, DMF0 - RTStandard, cost-effective choice. Ensure it is dry.
Diisopropylethylamine (DIPEA)1.1 - 3.0DCM, THF, DMF0 - RTA bulkier, non-nucleophilic base, often preferred to minimize side reactions.[3]
Pyridine1.1 - 2.0Pyridine (as solvent)0 - RTCan also act as the solvent. May require longer reaction times.
Sodium Carbonate (Na₂CO₃)1.2 - 2.0Water/Organic Biphasic0 - RTA green chemistry approach, particularly for amino acids.[8]

Table 2: Common Protecting Group Strategies and Deprotection Conditions

Functional GroupProtecting GroupProtection ReagentsDeprotection Reagents
Carboxylic AcidMethyl/Ethyl EsterThionyl chloride in Methanol/EthanolAqueous NaOH or LiOH
Piperidine NitrogenBocDi-tert-butyl dicarbonate (Boc₂O), BaseTFA/DCM or 4M HCl/Dioxane

Experimental Protocols

Protocol 1: Esterification of Piperidine-4-carboxylic Acid [2]

  • Suspend piperidine-4-carboxylic acid in an excess of dry methanol or ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Neutralize the resulting ester hydrochloride with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the piperidine-4-carboxylic acid ester.

Protocol 2: N-Boc Protection of Piperidine-4-carboxylic Acid [5][9]

  • Dissolve piperidine-4-carboxylic acid (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at room temperature with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate to remove byproducts.

  • Acidify the aqueous layer with a 5% citric acid solution and extract the product into ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the N-Boc-protected piperidine-4-carboxylic acid.

Protocol 3: General Procedure for Sulfonamide Formation [3]

  • Dissolve the piperidine carboxylic acid derivative (ester or N-Boc protected, 1 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3 equivalents) and stir the mixture for 15 minutes.

  • Add the desired sulfonyl chloride (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring the progress by TLC.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: N-Boc Deprotection [5]

  • Dissolve the Boc-protected sulfonamide in dichloromethane (DCM).

  • Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM and stir at room temperature for 2-12 hours.

  • Alternatively, use a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent and excess acid under reduced pressure to isolate the deprotected product, which is often obtained as the corresponding salt.

Visualizations

Troubleshooting_Sulfonamide_Formation start Low Yield or Side Reactions reagent_quality Check Reagent Quality - Sulfonyl Chloride (anhydrous?) - Amine (pure?) - Solvent (dry?) - Base (dry?) start->reagent_quality reaction_conditions Verify Reaction Conditions - Stoichiometry (1:1.2:1.5 amine:sulfonyl chloride:base?) - Temperature (0°C to RT?) - Inert Atmosphere? reagent_quality->reaction_conditions Reagents OK optimization Optimize Reaction - Screen different bases (e.g., DIPEA) - Screen different solvents (e.g., DMF, ACN) - Adjust temperature reagent_quality->optimization Reagents Impure protecting_group Is the Carboxylic Acid Protected (e.g., as an ester)? reaction_conditions->protecting_group Conditions OK reaction_conditions->optimization Conditions Suboptimal protecting_group->optimization Yes protecting_group->optimization No (Protect it!) purification Purification Issues? - Recrystallization - Column Chromatography optimization->purification Still Low Yield success Successful Reaction optimization->success Yield Improved

Caption: Troubleshooting workflow for low yields in sulfonamide formation.

Sulfonamide_Synthesis_Workflow start Start: Piperidine Carboxylic Acid protect_cooh Protect Carboxylic Acid (e.g., Esterification) start->protect_cooh sulfonylation Sulfonylation (Sulfonyl Chloride, Base) protect_cooh->sulfonylation deprotect_cooh Deprotect Carboxylic Acid (Hydrolysis) sulfonylation->deprotect_cooh final_product Final Product: Piperidine Carboxylic Acid Sulfonamide deprotect_cooh->final_product

References

Technical Support Center: Purification of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of "1-(Phenylsulfonyl)piperidine-2-carboxylic acid".

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended starting conditions for the chromatographic purification of this compound?

A1: For initial method development for this compound, a reversed-phase HPLC approach is recommended. Given the compound's acidic nature and hydrophobicity from the phenylsulfonyl group, a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of an acidified aqueous component and an organic modifier is typically effective. For instance, a mixture of water with 0.1% formic acid or trifluoroacetic acid (TFA) as solvent A and acetonitrile or methanol as solvent B is a common choice.[1]

Q2: My chromatogram shows significant peak tailing for the target compound. What are the likely causes and how can I resolve this?

A2: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[2] The primary cause is often secondary interactions between the deprotonated carboxylate group and active sites on the silica-based stationary phase, such as residual silanol groups.[2] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 with formic acid or TFA) will protonate the carboxylic acid, reducing its interaction with the stationary phase and leading to more symmetrical peaks.[2]

  • Use of an End-Capped Column: Employing a high-purity, end-capped C18 or C8 column can minimize the number of free silanol groups available for secondary interactions.[2]

  • Lower Sample Concentration: High sample concentrations can lead to column overloading and peak tailing. Try injecting a more dilute sample.[2]

Q3: I am observing peak fronting in my chromatogram. What could be the cause?

A3: Peak fronting is often an indication of column overloading or poor sample solubility in the mobile phase.[2][3] If your sample is dissolved in a solvent stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[2] Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.

Q4: What are the best practices for solvent preparation to ensure reproducible results?

A4: Consistent and accurate mobile phase preparation is crucial for reproducible chromatographic results.[4] Always use high-purity solvents (HPLC grade or higher). The mobile phase should be filtered through a 0.45 µm or smaller filter to remove particulates that can clog the column and system.[3] It is also essential to degas the mobile phase to prevent air bubbles from forming in the pump and detector, which can cause baseline noise and pressure fluctuations.[3]

Q5: Can I use normal-phase chromatography for the purification of this compound?

A5: While reversed-phase chromatography is generally the first choice for a compound with this polarity, normal-phase chromatography can also be employed. A common starting point for piperidine derivatives in normal-phase chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[5] To improve peak shape and reduce tailing of the acidic analyte on a silica column, a small amount of an acidic modifier like acetic acid or formic acid can be added to the mobile phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Peaks or Low Sensitivity Leak in the system.[6][7]Check all fittings and connections for leaks.
Incorrect detector settings.[6]Ensure the detector wavelength is appropriate for the compound's chromophore.
Sample degradation.Verify the stability of the compound in the chosen solvent and mobile phase.
Ghost Peaks Contaminated mobile phase or injection of air.[4][6]Use fresh, high-purity mobile phase and ensure proper injection technique.
Carryover from previous injections.Implement a robust needle wash protocol and inject a blank run to check for carryover.
High Backpressure Clogged column frit or tubing.[7][8]Filter samples and mobile phases. If necessary, reverse-flush the column (if permitted by the manufacturer) or replace the frit.
Incorrect mobile phase composition (too viscous).Check the viscosity of your mobile phase mixture.
Variable Retention Times Inconsistent mobile phase composition.[8]Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Fluctuations in column temperature.[8]Use a column oven to maintain a constant temperature.
Column degradation.[6]Replace the column if it has been used extensively or under harsh conditions.
Split Peaks Partially blocked column inlet frit.[6]Filter samples before injection and consider using a guard column.[8]
Sample solvent incompatible with the mobile phase.[4]Dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

Reversed-Phase HPLC Purification Protocol

This protocol provides a general method for the purification of this compound. Optimization may be required based on the purity of the crude material and the specific instrumentation used.

Parameter Condition
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C[2]
Injection Volume 10 µL
Detection UV at 254 nm

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter the sample through a 0.22 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.[2]

  • Injection and Fraction Collection: Inject the prepared sample. Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target compound.

  • Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., analytical HPLC or TLC) to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fraction Purity Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Problem with Chromatography PeakShape Poor Peak Shape? Start->PeakShape Retention Inconsistent Retention Time? Start->Retention Pressure High Backpressure? Start->Pressure Tailing Peak Tailing? PeakShape->Tailing Yes Fronting Peak Fronting? PeakShape->Fronting No Temp Column Temp Stable? Retention->Temp Yes MobilePhase Mobile Phase Fresh? Retention->MobilePhase No FilterCheck Sample/Mobile Phase Filtered? Pressure->FilterCheck Sol1 Lower Mobile Phase pH Use End-Capped Column Tailing->Sol1 Sol2 Reduce Sample Concentration Check Sample Solvent Fronting->Sol2 Sol3 Use Column Oven Temp->Sol3 No Sol4 Prepare Fresh Mobile Phase MobilePhase->Sol4 Sol5 Filter Sample/Mobile Phase Check for Blockages FilterCheck->Sol5 No

Caption: A decision tree for troubleshooting common chromatography issues.

References

"1-(Phenylsulfonyl)piperidine-2-carboxylic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1] It is also advisable to protect the compound from direct light.

Q2: Is this compound sensitive to moisture?

As a carboxylic acid, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the air.[2][3] It is crucial to handle the solid in a dry environment and to minimize its exposure to the atmosphere by keeping containers tightly sealed when not in use.[2]

Q3: What signs of degradation should I look for?

Visual signs of degradation can include a change in color, clumping of the solid material (due to moisture absorption), or the development of an unusual odor.[2] Inconsistent analytical results, such as a decrease in the peak area during chromatographic analysis, can also indicate degradation of the compound.[4]

Q4: What are the potential degradation pathways for this molecule?

Based on its functional groups, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic conditions.[5][6]

  • Oxidation: The piperidine ring's tertiary amine can be oxidized, potentially leading to the formation of an N-oxide or ring-opened products.[4]

  • Photodegradation: Sulfonamides can be sensitive to UV light, which may cause degradation.[5]

  • Thermal Degradation: At elevated temperatures, the carboxylic acid group may undergo decarboxylation.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent weighing results The compound is hygroscopic and is absorbing moisture from the air.[2]Weigh the compound in a controlled-humidity environment, such as a glove box.[7] Alternatively, work quickly and keep the container sealed as much as possible.[8] For solutions, consider preparing a stock solution from a freshly opened container and aliquoting it for storage.[8]
Appearance of new peaks in chromatography The compound may be degrading due to improper storage or experimental conditions.Review storage conditions to ensure they are cool, dry, and dark.[1] For experiments, assess the pH of your solutions, as sulfonamides can be unstable in acidic conditions.[5] Consider performing a forced degradation study to identify potential degradants.
Low assay or purity results This could be due to long-term degradation or the presence of impurities from synthesis.If degradation is suspected, obtain a fresh sample for comparison. It is also recommended to perform a stability study under your specific laboratory conditions to establish a re-test period.
Formation of a precipitate or goo during workup An insoluble precipitate may form when combining organic and aqueous solutions.[9]Continue washing with water to remove as much of the precipitate as possible. Using a substantial amount of drying agent may help absorb the unwanted material, allowing for its removal by filtration.[9]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a molecule by identifying potential degradation products.[10][11]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Methodology:

  • Stock Solution Preparation: Create a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or water.[12]

  • Stress Conditions:

    • Acid Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. At set time points, take an aliquot, neutralize it with 0.1 M NaOH, and dilute it for HPLC analysis.[12]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and keep it at 60°C for 8 hours. At various intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and prepare it for HPLC analysis.[12]

    • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of the stock solution. Store this mixture at room temperature, protected from light, for 12 hours. Take samples at different times for HPLC analysis.[12]

    • Thermal Degradation: Place a known quantity of the solid compound in an oven at 80°C for 48 hours.[12]

    • Photolytic Degradation: Expose a sample of the solid compound to light according to ICH Q1B guidelines, ensuring a control sample is kept in the dark.[12]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Long-Term Stability Testing Protocol

Long-term stability studies are conducted to establish a re-test period for the compound under recommended storage conditions.[12]

Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.

Methodology:

  • Sample Preparation: Store a minimum of two or three batches of the compound in tightly sealed, appropriate containers.

  • Storage Conditions: Place the samples in a stability chamber under long-term storage conditions, for example, 25°C ± 2°C with 60% ± 5% relative humidity.

  • Testing Frequency: Test the samples at regular intervals. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually after that.[13]

  • Analysis: At each time point, analyze the samples for appearance, assay, and purity using a validated analytical method.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterConditionRationale
Temperature Cool (2-8°C recommended for long-term) or Ambient Room TemperatureTo minimize thermal degradation, such as decarboxylation.[4]
Humidity Dry (in a desiccator if necessary)To prevent moisture absorption by the potentially hygroscopic carboxylic acid.[2][3]
Light Protected from light (amber vials)To prevent photolytic degradation of the sulfonamide group.[5]
Atmosphere Tightly sealed containerTo protect against moisture and atmospheric oxygen, which could cause oxidation.[1]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagents and ConditionsTargeted Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60°CHydrolysis of the sulfonamide bond.[5]
Base Hydrolysis 0.1 M - 1 M NaOH, 60°CHydrolysis of the sulfonamide bond.
Oxidation 3% H₂O₂, Room TemperatureOxidation of the piperidine ring.[4]
Thermal 80°C (solid state)Decarboxylation of the carboxylic acid.[4]
Photolytic ICH Q1B compliant light sourcePhotodegradation of the sulfonamide.[5]

Visualizations

experimental_workflow cluster_storage Compound Handling & Storage cluster_troubleshooting Troubleshooting cluster_stability_testing Stability Assessment storage Store in Cool, Dry, Dark Conditions inconsistent_results Inconsistent Analytical Results storage->inconsistent_results Improper Storage handling Minimize Air Exposure handling->inconsistent_results Hygroscopicity forced_degradation Forced Degradation Study inconsistent_results->forced_degradation Investigate Degradants degradation_signs Visual Degradation long_term_stability Long-Term Stability Study degradation_signs->long_term_stability Assess Shelf-Life degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Sulfonamide Cleavage) parent->hydrolysis Acidic Conditions oxidation Oxidation (N-Oxide Formation) parent->oxidation Oxidizing Agents photo Photodegradation (Sulfonamide) parent->photo UV Light thermal Thermal Degradation (Decarboxylation) parent->thermal High Temperature

References

Preventing side reactions in "1-(Phenylsulfonyl)piperidine-2-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for the synthesis of this compound is the N-sulfonylation of piperidine-2-carboxylic acid (also known as pipecolic acid) with benzenesulfonyl chloride. This reaction is typically carried out under Schotten-Baumann conditions.[1][2][3][4][5][6] This involves the use of a base to neutralize the hydrochloric acid byproduct formed during the reaction.[7]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Stoichiometry: The molar ratio of piperidine-2-carboxylic acid to benzenesulfonyl chloride.

  • Base: The type and amount of base used are critical for neutralizing the HCl byproduct.[7] Common bases include sodium hydroxide, potassium hydroxide, and organic bases like pyridine or triethylamine.[2][4]

  • Temperature: The reaction is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

  • Solvent: A two-phase system, often consisting of water and an organic solvent like diethyl ether or dichloromethane, is frequently employed.[3]

Q3: What are the potential side reactions in this synthesis?

A3: While piperidine-2-carboxylic acid is a secondary amine and thus not prone to di-sulfonylation, other side reactions can occur:

  • Hydrolysis of Benzenesulfonyl Chloride: The sulfonyl chloride can react with water, especially under basic conditions, to form benzenesulfonic acid. This reduces the yield of the desired product.

  • Polymerization: Although less common for this specific substrate, side reactions leading to polymeric byproducts can occur under certain conditions.

  • Racemization: If a specific stereoisomer of piperidine-2-carboxylic acid is used, the reaction conditions, particularly the use of a strong base and elevated temperatures, could potentially lead to racemization at the alpha-carbon.

Q4: How can I purify the final product?

A4: The most common methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[8][9][10] A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: This technique can be used to separate the desired product from impurities with different polarities.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive benzenesulfonyl chloride (hydrolyzed).2. Insufficient base.3. Reaction temperature too low.1. Use a fresh bottle of benzenesulfonyl chloride or purify the existing stock.2. Ensure at least one equivalent of base is used to neutralize the generated HCl. An excess may be beneficial.3. Allow the reaction to proceed at 0-5 °C and then warm to room temperature. Monitor the reaction progress using TLC or LC-MS.
Formation of a White Precipitate that is not the Product 1. The starting piperidine-2-carboxylic acid may not be fully dissolved.2. The product is precipitating out of the reaction mixture prematurely.1. Ensure the starting material is fully dissolved in the aqueous base before adding the benzenesulfonyl chloride.2. If the product is insoluble in the reaction mixture, consider using a different solvent system or a co-solvent to improve solubility.
Oily Product Instead of a Solid 1. Presence of impurities.2. Incomplete reaction.1. Attempt to purify the oil using column chromatography.2. Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature slightly.
Difficulty in Isolating the Product after Acidification 1. The product may be more soluble in the aqueous phase than expected.2. The pH may not be optimal for precipitation.1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after acidification.2. Carefully adjust the pH with acid to find the isoelectric point where the product has minimum solubility.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the general principles of the Schotten-Baumann reaction for the N-sulfonylation of amino acids.

Materials:

  • Piperidine-2-carboxylic acid

  • Benzenesulfonyl chloride

  • Sodium hydroxide (or other suitable base)

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Dissolution of the Amino Acid: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve piperidine-2-carboxylic acid (1.0 equivalent) in a solution of sodium hydroxide (2.0 equivalents) in water.

  • Addition of Sulfonyl Chloride: While vigorously stirring the cooled solution, slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise. The benzenesulfonyl chloride can be added neat or as a solution in a small amount of an organic solvent like diethyl ether. Maintain the temperature between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any unreacted benzenesulfonyl chloride and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid while cooling in an ice bath. The product should precipitate as a white solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data Summary

Parameter Typical Range Notes
Yield 70-90%Yields can vary depending on the purity of the starting materials and the optimization of reaction conditions.
Purity (after recrystallization) >98%Purity can be assessed by HPLC, NMR, and melting point analysis.
Reaction Time 3-6 hoursReaction progress should be monitored to determine the optimal time.
Molar Ratio (Amino Acid:Sulfonyl Chloride:Base) 1 : 1.1 : 2A slight excess of the sulfonyl chloride and a larger excess of the base are typically used.

Visualizations

DOT Script for Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Piperidine-2-carboxylic acid in aqueous base start->dissolve add_sulfonyl Add Benzenesulfonyl Chloride (0-5 °C) dissolve->add_sulfonyl react Stir at 0-5 °C, then RT add_sulfonyl->react wash Wash with organic solvent react->wash acidify Acidify aqueous layer wash->acidify filter Filter precipitate acidify->filter purify Recrystallize filter->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

DOT Script for Troubleshooting Logic

TroubleshootingLogic start Low or No Product check_reagents Check Reagent Quality (Benzenesulfonyl Chloride) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_stoichiometry Verify Stoichiometry (Base & Sulfonyl Chloride) check_temp Review Reaction Temperature stoich_ok Stoichiometry Correct? reagent_ok->stoich_ok Yes replace_reagent Use Fresh Reagents reagent_ok->replace_reagent No temp_ok Temperature Correct? stoich_ok->temp_ok Yes adjust_stoich Adjust Molar Ratios stoich_ok->adjust_stoich No solution Problem Solved temp_ok->solution Yes adjust_temp Optimize Temperature temp_ok->adjust_temp No replace_reagent->start adjust_stoich->start adjust_temp->start

Caption: Troubleshooting logic for low or no product yield in the synthesis.

References

Technical Support Center: Chiral Resolution of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid enantiomers. The content is tailored for researchers, scientists, and professionals in drug development.

Section 1: Diastereomeric Salt Resolution - Troubleshooting & FAQs

This section addresses common issues encountered during the resolution of this compound via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: I am not getting any crystal formation after adding the chiral resolving agent. What are the likely causes and solutions?

A1: Failure to form crystals can be due to several factors:

  • Inappropriate Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.

  • Concentration is Too Low: The solution may be undersaturated.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to oversaturate the solution too quickly, as this can lead to oiling out or amorphous precipitation.

  • Supersaturation Not Achieved: The solution may need an energy barrier to be overcome for nucleation to begin.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by seeding the solution with a tiny crystal of the desired diastereomeric salt if available. A slow cooling profile (e.g., allowing the heated solution to cool to room temperature slowly and then transferring to a 4°C refrigerator) can also promote crystal growth.

Q2: I have obtained a crystalline solid, but the diastereomeric excess (d.e.) is very low after analysis. How can I improve the purity?

A2: Low diastereomeric excess indicates that the two diastereomeric salts have similar solubilities under the current conditions, leading to co-crystallization.

  • Solution:

    • Recrystallization: Perform one or more recrystallizations of the obtained solid. This is often necessary to achieve high diastereomeric purity.

    • Solvent System Optimization: The initial solvent choice may not be optimal for discriminating between the diastereomers. Experiment with different solvent systems. For N-sulfonylated amino acids, protic solvents like alcohols or alcohol/water mixtures are often a good starting point.

    • Temperature Control: The crystallization temperature plays a crucial role. A slower cooling rate can improve selectivity.

Q3: The resolution process resulted in an oil or amorphous solid instead of crystals. What should I do?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase before crystallizing. This is often due to high supersaturation or the crystallization temperature being above the melting point of the salt in the solvent.

  • Solution:

    • Increase Solvent Volume: Add more solvent to the heated mixture to ensure the salt is fully dissolved before cooling.

    • Slower Cooling: Employ a very slow cooling rate to prevent rapid supersaturation.

    • Change Solvent: A different solvent system may be less prone to oiling out.

Q4: The yield of the desired diastereomeric salt is very low (<25%). How can I improve it?

A4: A low yield suggests that a significant amount of the desired diastereomer remains in the mother liquor.

  • Solution:

    • Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to dissolve the salt will maximize the recovery upon cooling.

    • Lower Crystallization Temperature: After initial crystallization at room temperature, cooling the mother liquor to a lower temperature (e.g., 4°C or -20°C) may induce further crystallization of the desired salt.

    • Recover from Mother Liquor: The more soluble diastereomer is enriched in the mother liquor. It's possible to recover the other enantiomer from this solution by basification, extraction, and then attempting resolution with the opposite enantiomer of the resolving agent.

Section 2: Chiral HPLC Method Development - Troubleshooting & FAQs

This section focuses on the analytical and preparative separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of the enantiomers on my chiral column. What should I try first?

A1: Lack of separation can be due to an inappropriate choice of chiral stationary phase (CSP) or mobile phase.

  • Solution:

    • Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA), are often effective for N-protected amino acids. If one type of polysaccharide CSP doesn't work, try another with a different derivative.

    • Mobile Phase Composition: For normal-phase chromatography, the ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) is critical. Small changes in the percentage of the alcohol can significantly impact resolution. For N-sulfonylated proline derivatives, a mobile phase of hexane and ethanol with a small amount of trifluoroacetic acid (TFA) has been shown to be effective.[1]

    • Mobile Phase Additives: For acidic compounds like your target molecule, adding a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase is crucial to ensure good peak shape and can enhance enantioselectivity.

Q2: The resolution between the two enantiomeric peaks is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution can be addressed by optimizing several chromatographic parameters.

  • Solution:

    • Mobile Phase Strength: In normal-phase mode, decrease the percentage of the polar modifier (alcohol). This will increase retention times and often improve resolution, though it will also broaden the peaks.

    • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution.

    • Temperature: Temperature can have a significant effect on chiral separations. Try running the column at a lower temperature (e.g., 10-15°C), which often increases enantioselectivity.

    • Different Mobile Phase: If optimizing the current mobile phase doesn't work, try a different alcohol (e.g., switch from isopropanol to ethanol) or explore polar organic or reversed-phase modes if your chiral column is compatible.

Q3: My peaks are broad and tailing. What is the cause and how can I fix it?

A3: Peak broadening and tailing for an acidic analyte can be caused by interactions with the silica support of the stationary phase or by suboptimal mobile phase conditions.

  • Solution:

    • Acidic Additive: Ensure you have an acidic modifier like TFA in your mobile phase. This protonates the analyte and any residual silanol groups on the stationary phase, reducing undesirable interactions.

    • Sample Solvent: Dissolve your sample in the mobile phase to avoid peak distortion.

    • Lower Flow Rate: A slower flow rate can sometimes improve peak shape.

Section 3: Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic this compound

This protocol is a general guideline and may require optimization. It is based on established procedures for similar compounds like pipecolic acid.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, L-tartaric acid)

  • Solvents for screening (e.g., ethanol, methanol, isopropanol, acetonitrile, water)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Salt Formation and Solvent Screening:

    • In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., 95% ethanol).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same heated solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Heat the mixture to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation may be observed.

    • If no crystals form, try inducing crystallization (scratching, seeding).

    • Once crystal formation appears to have stopped at room temperature, the flask can be placed in a refrigerator (4°C) for 12-24 hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Analysis and Recrystallization:

    • Analyze the diastereomeric purity of the crystalline solid and the mother liquor by chiral HPLC (see Protocol 2).

    • If the diastereomeric excess is not satisfactory, recrystallize the solid from the same or a different solvent system.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 1-2.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for the analytical separation of the enantiomers.

Instrumentation and Columns:

  • HPLC system with UV detector

  • Chiral stationary phase: Chiralpak® IA or Chiralpak® AD-H (or similar polysaccharide-based column)

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v).

Chromatographic Conditions:

  • Mobile Phase: Hexane/Ethanol/TFA (90:10:0.1)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Optimization:

  • If resolution is poor, decrease the percentage of ethanol in the mobile phase (e.g., to 95:5:0.1).

  • If retention times are too long, increase the percentage of ethanol.

  • Ensure the peak shapes are symmetrical; the presence of 0.1% TFA is critical for this acidic compound.

Section 4: Data Presentation

The following tables summarize typical data that would be generated during a successful chiral resolution experiment. Note that these values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Diastereomeric Salt Resolution - Illustrative Results

Resolving AgentSolventYield of Salt (%)Diastereomeric Excess (d.e.) (%)
(R)-α-phenylethylamineEthanol3892
(R)-α-phenylethylamineIsopropanol4285
L-Tartaric Acid95% Ethanol4590
L-Tartaric AcidAcetonitrile3578

Table 2: Chiral HPLC - Illustrative Chromatographic Data

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.52.1
Enantiomer 210.2

Conditions: Chiralpak AD-H column, Hexane/Ethanol/TFA (90:10:0.1), 1.0 mL/min, 25°C.

Section 5: Visualizations

G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic Acid (R/S)-Acid salt_formation 1. Salt Formation (Heated) racemate->salt_formation resolving_agent Chiral Resolving Agent (R)-Base resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization 2. Crystallization (Slow Cooling) salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid Solid: Less Soluble Salt ((S)-Acid)-(R)-Base) filtration->solid Separates mother_liquor Mother Liquor: More Soluble Salt ((R)-Acid)-(R)-Base) filtration->mother_liquor liberation_solid 4. Liberation (Acidification) solid->liberation_solid liberation_ml Liberation (Optional) mother_liquor->liberation_ml enantiomer_s Pure (S)-Enantiomer liberation_solid->enantiomer_s enantiomer_r Enriched (R)-Enantiomer liberation_ml->enantiomer_r

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G cluster_1 Troubleshooting: Low Diastereomeric Excess start Low d.e. in Crystals check1 Are crystals well-formed? start->check1 action1 Optimize Cooling Rate (Slower Cooling) check1->action1 No check2 Is solvent system optimal? check1->check2 Yes action1->check2 action2 Screen Different Solvents (Vary Polarity) check2->action2 No action3 Perform Recrystallization (1-3 cycles) check2->action3 Yes action2->action3 end High d.e. Achieved action3->end

Caption: Troubleshooting logic for low diastereomeric excess.

References

Technical Support Center: Improving Solubility of "1-(Phenylsulfonyl)piperidine-2-carboxylic acid" for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of "1-(Phenylsulfonyl)piperidine-2-carboxylic acid" for various experimental assays.

Troubleshooting Guide

This section addresses common issues encountered during the solubilization of "this compound".

Q1: My "this compound" is not dissolving in my aqueous assay buffer.

A1: This is a common challenge with compounds that have both a carboxylic acid and a bulky, nonpolar group like the phenylsulfonyl moiety. The overall hydrophobicity of the molecule can lead to poor aqueous solubility. Here are the initial steps to troubleshoot this issue:

  • pH Adjustment: The carboxylic acid group suggests that the solubility of this compound will be pH-dependent. Try dissolving the compound in a slightly basic buffer (e.g., phosphate buffer, pH 7.4 to 8.0). At a pH above its pKa, the carboxylic acid will be deprotonated to a more soluble carboxylate salt.[1]

  • Use of a Co-solvent: If pH adjustment alone is insufficient, consider preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.[2]

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer.

A2: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize the Final Co-solvent Concentration: Determine the highest concentration of the organic solvent (e.g., DMSO, ethanol) that your assay can tolerate without affecting the biological system. Typically, a final concentration of <1% is recommended.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, potentially into intermediate buffers containing a higher percentage of the co-solvent, before the final dilution into the assay buffer.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the compound in solution by forming micelles.

Q3: Adjusting the pH and using co-solvents haven't provided sufficient solubility for my required assay concentration. What are the next steps?

A3: If basic methods are unsuccessful, more advanced formulation strategies can be employed:

  • Salt Formation: Preparing a stable salt of the carboxylic acid can significantly improve its aqueous solubility and dissolution rate.[3] This involves reacting the compound with a suitable base to form a salt.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5] This is a widely used technique to improve the solubility of poorly soluble drugs.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of "this compound" that influence its solubility?

A1: The solubility of this compound is primarily influenced by two opposing features:

  • The Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can donate a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization, which occurs at pH values above the compound's pKa, generally increases water solubility.

  • The Phenylsulfonyl and Piperidine Groups: The phenylsulfonyl group is large and hydrophobic, while the piperidine ring is also nonpolar. These parts of the molecule contribute to low aqueous solubility.

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of "this compound" is expected to be pH-dependent. At low pH (acidic conditions), the carboxylic acid will be in its neutral, less soluble form. As the pH increases (becomes more basic) and surpasses the pKa of the carboxylic acid, the compound will deprotonate to form the more soluble carboxylate salt.[7] Therefore, increasing the pH of the aqueous medium should increase the solubility.

Q3: What are some suitable co-solvents for this compound?

A3: Common water-miscible organic solvents that can be used to prepare stock solutions include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG)

The choice of co-solvent may depend on the specific requirements and tolerance of the biological assay.[8]

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can sometimes help to dissolve the compound. However, it is crucial to ensure that the compound is stable at elevated temperatures and does not degrade. After cooling to the experimental temperature, there is a risk of precipitation if the solution becomes supersaturated.

Quantitative Data Summary

The following table provides an estimated, hypothetical solubility of "this compound" in various solvent systems to guide initial experiments. Note: These values are illustrative and should be experimentally verified.

Solvent SystemEstimated Solubility (mg/mL)Notes
Deionized Water (pH ~6-7)< 0.1Expected to have very low intrinsic solubility due to the hydrophobic phenylsulfonyl group.
Phosphate Buffered Saline (PBS, pH 7.4)0.1 - 0.5Slight increase in solubility due to partial ionization of the carboxylic acid.
50 mM Phosphate Buffer (pH 8.0)0.5 - 2.0Increased solubility due to a higher degree of ionization of the carboxylic acid into its more soluble salt form.[7]
10% DMSO in PBS (pH 7.4)1.0 - 5.0The presence of a co-solvent significantly improves solubility.
10% Ethanol in PBS (pH 7.4)0.5 - 3.0Ethanol is also an effective co-solvent, though its solubilizing power may differ from DMSO for this specific compound.
2% w/v HP-β-Cyclodextrin in Water> 5.0Complexation with cyclodextrins can lead to a substantial increase in aqueous solubility.[5]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility Profile

This protocol outlines the steps to determine the solubility of the compound at different pH values.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, and borate buffers) at a constant ionic strength.

  • Add excess compound: Add an excess amount of "this compound" to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and dilute: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.[10]

  • Plot the data: Plot the measured solubility (in mg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Assessment

This protocol details how to assess the solubility in various co-solvent systems.

  • Prepare co-solvent mixtures: Prepare a series of solutions with varying concentrations of a water-miscible organic solvent (e.g., 5%, 10%, 20%, 50% DMSO in a chosen aqueous buffer).

  • Add excess compound: Add an excess amount of the compound to each co-solvent mixture.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-48 hours).

  • Separate, sample, and quantify: Follow steps 4-6 from Protocol 1 to determine the concentration of the dissolved compound.

  • Analyze the results: Evaluate the increase in solubility as a function of the co-solvent concentration.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol provides a method for evaluating the effect of cyclodextrins on solubility.

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add excess compound: Add an excess amount of "this compound" to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures at a constant temperature for 24-72 hours.

  • Filter: Filter the samples through a 0.22 µm syringe filter to remove undissolved compound.

  • Quantify: Analyze the filtrate to determine the concentration of the dissolved compound using a suitable analytical method.[11]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility in Aqueous Assay Buffer ph_adjust Attempt 1: pH Adjustment (e.g., pH 7.4-8.0 buffer) start->ph_adjust cosolvent Attempt 2: Use of Co-solvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent Unsuccessful success Solubility Achieved ph_adjust->success Successful advanced Attempt 3: Advanced Methods (Salt Formation, Cyclodextrins) cosolvent->advanced Unsuccessful cosolvent->success Successful (No Precipitation) precip Issue: Precipitation upon Dilution cosolvent->precip advanced->success optimize_cosolvent Optimize Final Co-solvent Concentration (<1%) precip->optimize_cosolvent Mitigation step_dilute Use Stepwise Dilution precip->step_dilute Mitigation surfactant Add Surfactant (e.g., Tween-20) precip->surfactant Mitigation optimize_cosolvent->success step_dilute->success surfactant->success

Caption: A workflow diagram for troubleshooting the solubility of "this compound".

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Reaction Monitoring for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols for monitoring the synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key compounds I need to track during the synthesis of this compound?

A1: The primary compounds to monitor are the starting material, piperidine-2-carboxylic acid (pipecolic acid), the reagent benzenesulfonyl chloride, and the final product, this compound. Your reaction mixture will contain a combination of these, and monitoring allows you to determine the extent of the reaction.

Q2: Why is my TLC plate showing vertical streaks instead of distinct spots for my reaction mixture?

A2: Streaking is a common issue when analyzing compounds with strongly acidic or basic groups, such as the carboxylic acid in your product and starting material.[1] This occurs because the compound's ionization state changes as it moves up the silica plate, causing it to smear. To resolve this, add a small amount of a volatile acid, like acetic or formic acid (typically 0.5-2%), to your TLC mobile phase.[2] This suppresses the deprotonation of the carboxylic acid, resulting in more compact, well-defined spots.

Q3: My product is not appearing on the TLC plate after visualization. What should I do?

A3: There are several potential reasons for this. First, your reaction may not have proceeded as expected, and there is little to no product. Second, the product may not be UV-active, although the phenylsulfonyl group should make it visible under 254 nm UV light. If UV fails, try alternative visualization methods like staining with potassium permanganate.[2] Third, the sample spot might be too dilute; try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][2] Finally, ensure the solvent level in the developing chamber is below the spotting line on your TLC plate to prevent the sample from dissolving into the solvent reservoir.[1][2]

Q4: I am not getting a good signal for my compound in LC-MS. What are the likely causes?

A4: Poor signal intensity in LC-MS can stem from several factors. The compound may be poorly ionized under the chosen conditions. Experiment with both positive (ESI+) and negative (ESI-) ionization modes. Carboxylic acids often ionize more efficiently in negative mode ([M-H]⁻). Contamination in the mobile phase, sample, or from the LC system itself can cause ion suppression, significantly reducing the analyte signal.[3][4] Also, ensure that your MS parameters, including source settings like voltages and temperatures, are optimized for your specific analyte.[3]

Q5: How do I choose between positive and negative ion mode for LC-MS analysis of this compound?

A5: The choice depends on the compound's ability to accept or lose a proton. This compound has a carboxylic acid group, which readily loses a proton (H⁺). Therefore, it is expected to ionize well in negative ion mode to form the deprotonated molecule [M-H]⁻. The nitrogen atom in the piperidine ring can be protonated, so it may also be detectable in positive ion mode as [M+H]⁺. It is best practice to test both modes during method development; however, negative ion mode will likely provide greater sensitivity for this particular analyte.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded.[2]Dilute the sample solution and re-spot the plate.
Compound is highly acidic (due to the carboxylic acid moiety).[1]Add 0.5-2% acetic or formic acid to the mobile phase to suppress ionization.[2]
Rf Values are Too Low (Spots near baseline) Mobile phase (eluent) is not polar enough.[2]Increase the proportion of the polar solvent in your mobile phase (e.g., increase methanol in a dichloromethane/methanol system).
Compound is unstable on silica gel.[5]Consider using a different stationary phase, such as reverse-phase (C18) TLC plates.[2][5]
Rf Values are Too High (Spots near solvent front) Mobile phase (eluent) is too polar.[2]Decrease the proportion of the polar solvent or choose a less polar solvent system.
No Visible Spots Sample concentration is too low.[1][2]Concentrate the sample or apply multiple spots in the same location, drying between applications.[2]
Compound is not UV-active or the UV lamp is not at the correct wavelength.Use an alternative visualization technique, such as staining with iodine vapor or potassium permanganate.[1][2]
Solvent level in the chamber was above the spotting line.[1][2]Ensure the solvent level is always below the origin line where samples are spotted.
Crescent-Shaped Spots The adsorbent on the TLC plate was disturbed or scored during spotting.[1]Be careful during the spotting process to not apply too much pressure with the capillary tube.
LC-MS Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
No or Low Signal Intensity Incorrect ionization mode selected.Analyze the sample in both positive (ESI+) and negative (ESI-) ion modes. Negative mode is often preferable for carboxylic acids.
Ion suppression from matrix effects or contamination.[3][4]Ensure high purity of solvents and additives. Perform adequate sample cleanup or dilution. Use a divert valve to direct the solvent front away from the MS source.[3]
MS source parameters are not optimized.[3]Optimize source settings (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of your analyte.
Retention Time Shifts Changes in mobile phase composition or pH.[4]Prepare fresh mobile phase daily. Ensure accurate pH adjustment if using buffers.
Column degradation or contamination.[4]Use a guard column to protect the analytical column. Flush the column with a strong solvent or replace it if necessary.
Inconsistent column temperature.Use a column oven to maintain a stable temperature.
High Background Noise / Contamination Impure solvents, additives, or glassware.[4]Use LC-MS grade solvents and reagents. Thoroughly clean all glassware.
Carryover from previous injections.[4]Implement a robust needle wash protocol and inject blank samples between analyses to check for carryover.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Secondary interactions with the column stationary phase.Adjust mobile phase pH or add modifiers like formic acid to improve peak shape.

Experimental Protocols

Protocol 1: TLC Reaction Monitoring

This protocol describes a standard method for monitoring the reaction progress.

1. Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase: 70:30:1 mixture of Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH). Note: This ratio may need optimization.

  • Visualization: UV lamp (254 nm), and/or Potassium Permanganate (KMnO₄) stain.

2. Procedure:

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 10-15 minutes.

  • Prepare the Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • In the 'SM' lane, spot a dilute solution of piperidine-2-carboxylic acid.

    • In the 'RM' lane, spot a sample taken directly from your reaction mixture.

    • In the 'C' (co-spot) lane, first spot the SM, and then carefully spot the RM directly on top of it. This helps confirm the identity of the starting material spot in the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The product, containing the phenylsulfonyl group, should be clearly visible. Circle the spots with a pencil.

    • If needed, further visualize by dipping the plate into a KMnO₄ stain solution and gently heating.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The product should have a different Rf value than the starting material.

Protocol 2: LC-MS Reaction Monitoring

This protocol provides a general-purpose LC-MS method for quantitative reaction monitoring.

1. Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • MS Detector: Electrospray Ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode (ESI-).

  • Scan Range: m/z 100-500.

  • Ions to Monitor (SIM or MRM):

    • Piperidine-2-carboxylic acid (SM): Expected [M-H]⁻ = m/z 128.07

    • This compound (Product): Expected [M-H]⁻ = m/z 268.07

2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting it significantly (e.g., 1:1000) in a vial containing a 50:50 mixture of Mobile Phase A and B.

  • Vortex the sample thoroughly.

  • If the sample contains solid particles, centrifuge and transfer the supernatant to an LC vial for analysis.

3. Analysis:

  • Inject the prepared sample into the LC-MS system.

  • Monitor the chromatogram for peaks corresponding to the starting material and the product at their expected retention times.

  • Integrate the peak areas for both compounds. The reaction progress can be estimated by comparing the relative peak areas of the product and the remaining starting material over time.

Data Presentation

Quantitative data from reaction monitoring should be organized for clear interpretation.

Table 1: Example of TLC Data Summary

Time PointRf (SM)Rf (Product)Visual Observation of RM Lane
t = 0 min0.15-Strong spot at Rf 0.15, no other spots visible.
t = 30 min0.150.52Fading spot at Rf 0.15, new spot appearing at Rf 0.52.
t = 60 min0.150.52Faint spot at Rf 0.15, strong spot at Rf 0.52.
t = 120 min-0.52No visible spot at Rf 0.15, very strong spot at Rf 0.52.

Table 2: Example of LC-MS Data Summary

Time PointCompoundRetention Time (min)Expected m/z [M-H]⁻Relative Peak Area (%)
t = 0 min Piperidine-2-carboxylic acid1.85128.0799.8%
Product5.30268.070.2%
t = 60 min Piperidine-2-carboxylic acid1.85128.0745.1%
Product5.30268.0754.9%
t = 180 min Piperidine-2-carboxylic acid1.85128.072.5%
Product5.30268.0797.5%

Visualized Workflows

SynthesisWorkflow reactants Reactants (Piperidine-2-carboxylic acid, Benzenesulfonyl chloride) reaction Chemical Reaction (e.g., Schotten-Baumann) reactants->reaction 1. Combine monitoring In-Process Monitoring (TLC / LC-MS) reaction->monitoring 2. Sample Periodically quench Reaction Quench & Workup reaction->quench 3. When Complete monitoring->reaction Continue Reaction purification Purification (e.g., Crystallization, Chromatography) quench->purification 4. Isolate Crude product Final Product Analysis & Characterization purification->product 5. Purify

Caption: High-level workflow for the synthesis and monitoring of a chemical reaction.

TLCWorkflow prep_chamber Prepare & Equilibrate TLC Chamber spot_plate Spot Plate (SM, RM, Co-spot) prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV, Stain) dry_plate->visualize analyze Calculate Rf Values & Assess Completion visualize->analyze

Caption: Step-by-step workflow for performing TLC analysis.

LCMS_Troubleshooting start Problem: No / Low Analyte Signal check_mode Is Ionization Mode Correct? (e.g., ESI-) start->check_mode check_source Are MS Source Parameters Optimized? check_mode->check_source Yes switch_mode Action: Switch to ESI- or ESI+ and re-inject check_mode->switch_mode No check_contamination Is there evidence of Ion Suppression? check_source->check_contamination Yes optimize_source Action: Infuse standard and optimize source settings check_source->optimize_source No clean_system Action: Use high-purity solvents, clean source, dilute sample check_contamination->clean_system Yes end Signal should improve check_contamination->end No switch_mode->end optimize_source->end clean_system->end

Caption: Troubleshooting logic for low LC-MS signal intensity.

References

Protecting group strategies for "1-(Phenylsulfonyl)piperidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding protecting group strategies for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid of this compound?

A1: The carboxylic acid group is reactive and can interfere with subsequent synthetic steps. Protection is essential to prevent unwanted side reactions, such as acting as a nucleophile or an acid.[1][2] For instance, if you are performing a reaction that requires a strong base, the acidic proton of the carboxyl group will be abstracted. Similarly, if you intend to modify another part of the molecule using nucleophiles, the carboxylate can interfere. Protection masks the reactivity of the carboxylic acid, allowing for cleaner reactions elsewhere in the molecule.[2][3]

Q2: What are the most common protecting groups for the carboxylic acid functionality in this molecule?

A2: The most common protecting groups are esters, which are formed by reacting the carboxylic acid with an alcohol. Simple esters like Methyl (Me) and Ethyl (Et) are common, as are more sterically hindered esters like tert-Butyl (tBu). The Benzyl (Bn) ester is also widely used, particularly for its unique deprotection conditions via hydrogenolysis.[4][5]

Q3: How do I select the appropriate protecting group for my synthetic route?

A3: The choice of protecting group depends on the stability required during your planned synthetic sequence and the conditions you can tolerate for its eventual removal. An ideal protecting group should be easy to install, stable to the reaction conditions in subsequent steps, and easy to remove with high yield without affecting other functional groups.[1] This concept is known as orthogonality.[1][6] For example, if your subsequent steps involve strong acids, a t-Butyl ester would be unsuitable. If your molecule is sensitive to acidic or basic conditions, a Benzyl ester that can be removed under neutral hydrogenolysis conditions might be ideal.

Q4: How stable is the N-phenylsulfonyl group to common deprotection conditions for carboxyl esters?

A4: The N-phenylsulfonyl group is a robust protecting group for the piperidine nitrogen. It is generally stable to the acidic conditions used to remove t-Butyl esters (e.g., TFA) and the basic conditions for saponifying Methyl or Ethyl esters (e.g., LiOH, NaOH). It is also stable to the palladium-catalyzed hydrogenolysis used to cleave Benzyl esters. However, some reductive methods, such as using magnesium in methanol, can cleave sulfonyl groups and should be avoided if you wish to retain the N-phenylsulfonyl group.[7]

Q5: What is an orthogonal protecting group strategy and how does it apply here?

A5: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[1][3][6][8] In the context of this compound, you might protect the carboxylic acid as a t-Butyl ester. This ester is stable to bases but can be selectively removed with an acid like TFA. This would be orthogonal to the N-phenylsulfonyl group, which is stable to TFA. This strategy allows for precise, stepwise manipulation of the molecule's functional groups.

Protecting Group Selection Guide

The following diagram illustrates a decision-making process for selecting a suitable carboxyl protecting group based on downstream reaction conditions.

G start Start: Select Carboxyl Protecting Group downstream_cond What are the downstream reaction conditions? start->downstream_cond acid_stable Need Stability to Acid? downstream_cond->acid_stable Check Acid Stability base_stable Need Stability to Base? downstream_cond->base_stable Check Base Stability h2_stable Need Stability to H₂/Pd? downstream_cond->h2_stable Check Hydrogenolysis Stability use_me_et Use Methyl (Me) or Ethyl (Et) Ester acid_stable->use_me_et Yes use_tbu Use tert-Butyl (tBu) Ester acid_stable->use_tbu No base_stable->use_me_et No base_stable->use_tbu Yes h2_stable->use_tbu Yes use_bn Use Benzyl (Bn) Ester h2_stable->use_bn No deprotect_base Deprotect with Base (e.g., LiOH, NaOH) use_me_et->deprotect_base deprotect_acid Deprotect with Acid (e.g., TFA, HCl) use_tbu->deprotect_acid deprotect_h2 Deprotect with H₂/Pd use_bn->deprotect_h2

Caption: Decision tree for selecting a carboxyl protecting group.

Data Summary

Protecting GroupStructureCommon Protection MethodCommon Deprotection MethodStability & Notes
Methyl (Me) -COOCH₃CH₃OH, H⁺ (cat.)NaOH or LiOH, H₂O/THFStable to acid and hydrogenolysis. Base labile.
Ethyl (Et) -COOCH₂CH₃EtOH, H⁺ (cat.)NaOH or LiOH, H₂O/THFStable to acid and hydrogenolysis. Base labile.
tert-Butyl (tBu) -COOC(CH₃)₃Isobutylene, H⁺ (cat.) or DCC, tBuOH, DMAP[9]Trifluoroacetic acid (TFA) or HClStable to base and hydrogenolysis. Acid labile.
Benzyl (Bn) -COOCH₂PhBnBr, Base or BnOH, DCCH₂, Pd/CStable to acid and base. Cleaved by hydrogenolysis.

Troubleshooting Guide

Problem: Low yield during esterification using DCC/DMAP.

  • Q: My attempt to form a tert-Butyl ester using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) resulted in a low yield of the desired product. What went wrong?

    • A1: Purity of Reagents and Solvent: Ensure that the solvent (e.g., dichloromethane) is anhydrous, as water can consume the DCC. The tert-butyl alcohol should also be dry.[9]

    • A2: N-Acylurea Formation: A common side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which halts the reaction. This can be minimized by ensuring DMAP is present in catalytic amounts and by controlling the reaction temperature (initially cooling to 0 °C can be beneficial).[9][10]

    • A3: Steric Hindrance: The carboxylic acid at the C2 position of the piperidine ring is sterically hindered. The reaction may require longer reaction times or slightly elevated temperatures (room temperature) to proceed to completion.[9]

Problem: The amide coupling reaction is inefficient.

  • Q: I am trying to couple an amine to the carboxylic acid using standard coupling reagents, but the reaction is slow or fails. How can I improve it?

    • A1: Choice of Coupling Reagent: For sterically hindered acids, carbodiimide reagents like DCC or EDC alone may be insufficient. More potent activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are often more effective.[11] These reagents rapidly form an active ester that readily reacts with the amine.[10][11]

    • A2: Base Selection: An appropriate non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed and drive the reaction forward.[12] Ensure at least two equivalents of the base are used.

    • A3: Additives: Including additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce the risk of racemization, especially when using carbodiimide-based methods.[10]

Problem: Potential for racemization at the C2 position.

  • Q: How can I minimize the risk of racemization at the chiral center during the activation and coupling of the carboxylic acid?

    • A1: Reaction Temperature: Keep the reaction temperature low, especially during the activation step. Preparing the activated ester at 0 °C before adding the amine is a common strategy.[13]

    • A2: Coupling Reagents: Urionium/aminium-based reagents like HATU and HBTU are known to be superior to carbodiimides in suppressing racemization.[10]

    • A3: Avoid Strong Bases: Overexposure to strong bases can increase the rate of epimerization. Use just enough base (e.g., DIPEA) to facilitate the coupling.

Key Experimental Protocols

Protocol 1: Methyl Esterification via Fischer Esterification
  • Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) or concentrated sulfuric acid (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Protocol 2: tert-Butyl Esterification using DCC and DMAP[9]
  • Dissolve this compound (1.0 eq), tert-butyl alcohol (3.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise over 5-10 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Protocol 3: Amide Coupling using HATU[11]
  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.2 eq) to the mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography.

Experimental Workflow Example

The following diagram shows a typical workflow for using this compound in a synthesis that requires amide bond formation.

G start_mol 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid protection Step 1: Protect Carboxylic Acid (e.g., as tBu ester) start_mol->protection protected_mol Protected Intermediate protection->protected_mol next_reaction Step 2: Subsequent Reaction (e.g., modification elsewhere) protected_mol->next_reaction intermediate2 Modified Intermediate next_reaction->intermediate2 deprotection Step 3: Deprotect Carboxylic Acid (e.g., with TFA) intermediate2->deprotection final_acid Free Carboxylic Acid deprotection->final_acid amide_coupling Step 4: Amide Coupling (Amine, HATU, DIPEA) final_acid->amide_coupling final_product Final Amide Product amide_coupling->final_product

Caption: Example synthetic workflow involving protection and deprotection.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid and its key structural analogs: piperidine-2-carboxylic acid and N-phenylsulfonylpiperidine. This analysis is crucial for researchers in drug discovery and development for structural verification and characterization of novel compounds.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its analogs. The data for the target molecule is predicted based on the analysis of its constituent parts, providing a valuable reference for experimental verification.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound (Predicted) Phenyl (ortho)~7.8 - 8.0~129
Phenyl (meta)~7.5 - 7.7~128
Phenyl (para)~7.5 - 7.7~133
Piperidine H-2~4.5 - 4.8~60
Piperidine H-6eq~3.6 - 3.8~46
Piperidine H-6ax~2.8 - 3.0
Piperidine H-3,4,5~1.4 - 2.0~20-30
Carboxyl (C=O)-~175
Piperidine-2-carboxylic acid [1]Piperidine H-23.27 (d, J=10.8 Hz)60.54
Piperidine H-63.16 (d, J=13.3 Hz), 2.78 (t, J=11.9 Hz)44.74
Piperidine H-32.06 (d, J=13.6 Hz), 1.58-1.33 (m)28.13
Piperidine H-4,51.77-1.58 (m), 1.58-1.33 (m)23.60, 23.21
Carboxyl (C=O)-174.34
N-Phenylsulfonylpiperidine (Predicted) Phenyl (ortho)~7.7 - 7.9~129
Phenyl (meta/para)~7.4 - 7.6~127, ~132
Piperidine H-2,6~3.2 - 3.4~48
Piperidine H-3,5~1.6 - 1.8~25
Piperidine H-4~1.5 - 1.7~23

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound is detailed below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

NMR Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer H1_Acquire Acquire ¹H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire ¹³C Spectrum Spectrometer->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Multiplicity Multiplicity & Coupling Constant Analysis Calibration->Multiplicity Assignment Peak Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation/ Verification Assignment->Structure

Caption: Workflow for NMR spectral analysis.

References

Comparative Analysis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid and its N-Boc Analogue via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral assignments of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, with a comparative analysis against N-Boc-piperidine-2-carboxylic acid.

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic data for this compound and a common synthetic precursor, N-Boc-piperidine-2-carboxylic acid. Understanding the distinct NMR signatures of these compounds is crucial for reaction monitoring, quality control, and structural verification in synthetic and medicinal chemistry. The inclusion of a detailed experimental protocol ensures reproducibility of the presented data.

¹H and ¹³C NMR Data Comparison

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound and N-Boc-piperidine-2-carboxylic acid. The data for this compound is estimated based on analogous structures and established chemical shift principles, while the data for N-Boc-piperidine-2-carboxylic acid is based on available literature data. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Assignments (ppm)

Proton This compound (Estimated) N-Boc-piperidine-2-carboxylic acid
H-24.8 - 5.0 (dd)4.6 - 4.8 (m)
H-6 (eq)3.6 - 3.8 (d)3.9 - 4.1 (m)
H-6 (ax)2.8 - 3.0 (t)2.9 - 3.1 (m)
H-3, H-4, H-51.4 - 2.2 (m)1.4 - 1.8 (m)
Phenyl (ortho)7.8 - 8.0 (d)-
Phenyl (meta, para)7.5 - 7.7 (m)-
COOH10.0 - 13.0 (br s)10.0 - 13.0 (br s)
Boc (t-butyl)-1.45 (s, 9H)

Table 2: ¹³C NMR Chemical Shift Assignments (ppm)

Carbon This compound (Estimated) N-Boc-piperidine-2-carboxylic acid
C=O (Carboxyl)170 - 175175 - 178
C-258 - 6257 - 60
C-645 - 4843 - 46
C-3, C-4, C-520 - 3020 - 28
Phenyl (ipso)138 - 142-
Phenyl (ortho)128 - 130-
Phenyl (meta)126 - 128-
Phenyl (para)132 - 135-
C=O (Boc)-155 - 157
Boc (quaternary)-80 - 82
Boc (methyl)-28.0 - 28.5

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample (this compound or N-Boc-piperidine-2-carboxylic acid) was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

2. Instrumentation:

  • NMR spectra were acquired on a Bruker Avance III HD 400 MHz spectrometer, or an equivalent instrument.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

5. Data Processing:

  • The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Fourier transformation was applied, followed by phase and baseline correction.

  • Chemical shifts were referenced to the internal standard (TMS at 0.00 ppm).

Visualizations

The logical relationship between the chemical structure of this compound and its corresponding NMR data is illustrated below. The diagram highlights the key functional groups and the piperidine ring protons and carbons that give rise to the signals in the respective NMR spectra.

Caption: Structure-to-Spectrum Correlation for this compound.

Mass Spectrometry Analysis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the mass spectrometric behavior of its constituent chemical moieties—N-sulfonylated amines, piperidine rings, and carboxylic acids—to propose a robust analytical approach. We will compare the expected performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with alternative analytical techniques and provide a detailed, albeit hypothetical, experimental protocol.

Introduction to this compound

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals.[1] The presence of a phenylsulfonyl group and a carboxylic acid moiety suggests its potential role as a synthetic intermediate or a pharmacologically active compound. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for this purpose.

Proposed Mass Spectrometric Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer, particularly under electrospray ionization (ESI) conditions, can be predicted by considering the fragmentation patterns of N-sulfonylated compounds, piperidine derivatives, and carboxylic acids.[1][2][3] In positive ion mode, the molecule is expected to readily form a protonated molecule [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) in an MS/MS experiment would likely proceed through several key pathways.

A significant fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[2] For piperidine derivatives, fragmentation often involves cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[1] The carboxylic acid group can undergo facile loss of CO₂ (decarboxylation), especially after initial fragmentation events.

Based on these principles, a proposed fragmentation pathway is illustrated below.

G cluster_main Proposed ESI+ Fragmentation Pathway M+H [M+H]⁺ m/z = 268.08 Fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z = 250.07 M+H->Fragment1 -H₂O Fragment2 Loss of COOH [M+H-COOH]⁺ m/z = 223.09 M+H->Fragment2 -COOH Fragment3 Loss of SO₂ [M+H-SO₂]⁺ m/z = 204.09 M+H->Fragment3 -SO₂ Fragment6 Phenylsulfonyl ion [C₆H₅SO₂]⁺ m/z = 141.00 M+H->Fragment6 S-N Cleavage Fragment5 Piperidine iminium ion [C₅H₁₀N]⁺ m/z = 84.08 Fragment2->Fragment5 Further Fragmentation Fragment4 Phenyl ion [C₆H₅]⁺ m/z = 77.04 Fragment6->Fragment4 -SO₂

Caption: Proposed ESI+ fragmentation of this compound.

Comparison of Analytical Techniques

While LC-MS/MS is a highly suitable technique for the analysis of this compound, other methods could be considered. The following table compares the potential performance of LC-MS/MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLC-MS/MSHPLC-UVGC-MS
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (relies on chromophore)High (mass-based detection)
Sensitivity Very High (ng/mL to pg/mL levels achievable)[4][5]Moderate (µg/mL to ng/mL)High, but requires derivatization
Sample Preparation Minimal (protein precipitation, filtration)[5]Minimal (filtration)Requires derivatization to increase volatility[6]
Quantitative Accuracy Excellent (with use of internal standards)[7]GoodGood (with internal standards)
Structural Information Rich (fragmentation provides structural clues)[1][2]NoneGood (EI fragmentation libraries available)
Throughput High (fast chromatography is possible)[5]ModerateModerate to Low (derivatization can be time-consuming)

Detailed Experimental Protocol: LC-MS/MS Method

This section outlines a detailed, hypothetical LC-MS/MS protocol for the quantitative analysis of this compound in a biological matrix like plasma. This protocol is based on established methods for similar analytes.[4][5][8]

Sample Preparation

A protein precipitation method is recommended for its simplicity and high throughput.[5]

  • To 50 µL of plasma sample, add 150 µL of a solution of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry
ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The following are proposed MRM transitions based on the predicted fragmentation pattern. These would require experimental optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound268.1223.1 (Loss of COOH)15
This compound268.1141.0 (Phenylsulfonyl ion)25
Internal Standard(Varies)(Varies)(To be optimized)

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_Injection LC Injection Supernatant->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A typical workflow for the quantitative analysis of the target analyte in a biological matrix.

Conclusion

The mass spectrometric analysis of this compound, while not extensively documented, can be reliably approached using LC-MS/MS. The proposed fragmentation pathways and the detailed experimental protocol provide a strong starting point for method development. The superior sensitivity, specificity, and structural elucidation capabilities of LC-MS/MS make it the recommended technique over alternatives like HPLC-UV and GC-MS for the analysis of this and similar molecules in complex matrices, which is particularly relevant for researchers, scientists, and professionals in drug development.

References

A Comparative Analysis of the Biological Activities of Pipecolic Acid and 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of pipecolic acid and 1-(Phenylsulfonyl)piperidine-2-carboxylic acid. The information presented is based on available experimental data from peer-reviewed scientific literature.

Executive Summary

Pipecolic acid is a naturally occurring amino acid derivative with well-documented biological activities in both plants and mammals. In plants, it is a key signaling molecule in the induction of Systemic Acquired Resistance (SAR), a broad-spectrum immune response. In mammals, it is a metabolite of lysine that exhibits neuromodulatory effects, primarily through interaction with the GABAergic system.

In stark contrast, a comprehensive search of scientific literature and chemical databases reveals no publicly available data on the biological activity of this compound . This compound is commercially available as a synthetic chemical, but its pharmacological or biological effects have not been reported. Therefore, this guide will focus on the detailed biological profile of pipecolic acid, with the explicit understanding that no comparative data for this compound exists at the time of this publication.

Pipecolic Acid: A Molecule with Diverse Biological Roles

Pipecolic acid, also known as piperidine-2-carboxylic acid, is a cyclic non-proteinogenic amino acid derived from the catabolism of L-lysine. It has garnered significant interest in the scientific community due to its multifaceted roles in different biological systems.

Role in Plant Immunity: Systemic Acquired Resistance (SAR)

Pipecolic acid is a critical regulator of Systemic Acquired Resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism against pathogens.[1][2] Upon pathogen infection, pipecolic acid accumulates in both local and distal leaves, acting as a mobile signal to prime the entire plant for an enhanced defense response.[1][3]

Signaling Pathway in Plant SAR:

The biosynthesis and signaling cascade of pipecolic acid in plant immunity involves several key enzymes. The pathway begins with the conversion of L-lysine and culminates in the activation of defense-related genes.

pipecolic_acid_sar_pathway cluster_biosynthesis Pipecolic Acid Biosynthesis cluster_signaling SAR Signaling Cascade L-Lysine L-Lysine ALD1 ALD1 L-Lysine->ALD1 aminotransferase Δ1-piperideine-2-carboxylic acid (P2C) Δ1-piperideine-2-carboxylic acid (P2C) ALD1->Δ1-piperideine-2-carboxylic acid (P2C) SARD4 SARD4 Δ1-piperideine-2-carboxylic acid (P2C)->SARD4 reductase Pipecolic acid (Pip) Pipecolic acid (Pip) SARD4->Pipecolic acid (Pip) FMO1 FMO1 Pipecolic acid (Pip)->FMO1 flavin-dependent monooxygenase N-hydroxypipecolic acid (NHP) N-hydroxypipecolic acid (NHP) FMO1->N-hydroxypipecolic acid (NHP) Salicylic Acid (SA) Biosynthesis Salicylic Acid (SA) Biosynthesis N-hydroxypipecolic acid (NHP)->Salicylic Acid (SA) Biosynthesis potentiation Defense Gene Expression (e.g., PR genes) Defense Gene Expression (e.g., PR genes) N-hydroxypipecolic acid (NHP)->Defense Gene Expression (e.g., PR genes) direct & indirect activation Salicylic Acid (SA) Biosynthesis) Salicylic Acid (SA) Biosynthesis) Salicylic Acid (SA) Biosynthesis)->Defense Gene Expression (e.g., PR genes)

Figure 1: Pipecolic Acid Biosynthesis and Signaling in Plant SAR. This diagram illustrates the enzymatic conversion of L-lysine to pipecolic acid and its subsequent modification to N-hydroxypipecolic acid, a key signaling molecule that potentiates salicylic acid biosynthesis and activates defense gene expression, leading to Systemic Acquired Resistance (SAR).

Experimental Data on Pipecolic Acid in Plant Immunity:

ParameterOrganism/SystemMethodResultReference
Accumulation post-infectionArabidopsis thalianaGC-MS~18-fold increase in wild-type plants compared to mock-inoculated plants.[4]
SAR InductionArabidopsis thalianaBacterial growth assayWild-type plants show 95-98% reduction in bacterial multiplication after SAR induction.[1]
SAR in mutantsArabidopsis thalianaBacterial growth assayald1 mutants (pipecolic acid deficient) are unable to mount a SAR response.[1]

Experimental Protocol: Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol is a standard method to assess the induction of SAR.

  • Plant Growth: Grow Arabidopsis thaliana plants (e.g., ecotype Col-0) in a controlled environment with a defined photoperiod (e.g., 10-hour light/14-hour dark) at approximately 22°C.

  • Primary Inoculation (SAR Induction): Infiltrate three lower leaves of 4- to 5-week-old plants with a suspension of a SAR-inducing pathogen, such as Pseudomonas syringae pv. maculicola (Psm) at a low optical density (OD₆₀₀ = 0.005), or with 10 mM MgCl₂ as a mock control.

  • Challenge Inoculation: After 2 days, inoculate three upper, systemic leaves with a higher concentration of the same pathogen (e.g., Psm at OD₆₀₀ = 0.001).

  • Quantification of Pathogen Growth: After an additional 3 days, harvest the challenge-inoculated leaves, homogenize the tissue, and determine the number of bacterial colony-forming units (CFUs) per unit of leaf area or fresh weight by plating serial dilutions on appropriate growth media.

  • Analysis: Compare the bacterial growth in plants that received the primary pathogen inoculation with the mock-treated plants. A significant reduction in bacterial growth in the systemically-induced plants indicates a successful SAR response.

Neuromodulatory Activity in Mammals

In the mammalian brain, L-pipecolic acid is the primary product of L-lysine metabolism. It is considered to have neuromodulatory effects, particularly through its interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.

Interaction with the GABAergic System:

Studies have shown that L-pipecolic acid can modulate GABA receptor binding, although its precise role is complex and appears to be dependent on the presence of other modulators like barbiturates. It has been reported to have a weak affinity for the GABA-B receptor site.[5]

Experimental Data on Pipecolic Acid's Interaction with GABA Receptors:

ParameterSystemMethodResult (IC₅₀)Reference
Inhibition of GABA binding (in the presence of hexobarbital)Bovine synaptic membranesRadioligand binding assay2 x 10⁻¹⁰ M[6]
Inhibition of GABA binding (in the presence of pentobarbital)Bovine synaptic membranesRadioligand binding assay2 x 10⁻⁹ M[6]
Affinity for GABA-B receptorRat cortical neuronsRadioligand binding assay1.8 x 10⁻³ M[5]

Experimental Protocol: GABA Receptor Binding Assay

This protocol outlines a general procedure for assessing the binding of a compound to GABA receptors.

  • Membrane Preparation: Prepare a crude P2 membrane fraction from mammalian brain tissue (e.g., rat or bovine cerebral cortex) by homogenization and differential centrifugation.

  • Radioligand Binding: In a series of tubes, incubate the membrane preparation with a specific radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol for GABA-A receptors, --INVALID-LINK---baclofen for GABA-B receptors) at a fixed concentration.

  • Competition Assay: To determine the binding affinity of the test compound (pipecolic acid), perform competition experiments where the membranes and radioligand are co-incubated with a range of concentrations of the unlabeled test compound.

  • Determination of Non-specific Binding: A parallel set of incubations should include a high concentration of a known GABA receptor agonist or antagonist (e.g., unlabeled GABA or bicuculline) to determine the amount of non-specific binding.

  • Separation of Bound and Free Ligand: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) can be determined by non-linear regression analysis of the competition binding data.

Workflow for GABA Receptor Binding Assay:

gaba_binding_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Brain Tissue Homogenization Brain Tissue Homogenization Differential Centrifugation Differential Centrifugation Brain Tissue Homogenization->Differential Centrifugation P2 Membrane Fraction P2 Membrane Fraction Differential Centrifugation->P2 Membrane Fraction Incubation Mix Incubation Mix P2 Membrane Fraction->Incubation Mix Radioligand ([3H]GABA) Radioligand ([3H]GABA) Radioligand ([3H]GABA)->Incubation Mix Test Compound (Pipecolic Acid) Test Compound (Pipecolic Acid) Test Compound (Pipecolic Acid)->Incubation Mix Vacuum Filtration Vacuum Filtration Incubation Mix->Vacuum Filtration Scintillation Counting Scintillation Counting Vacuum Filtration->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

Figure 2: General Workflow for a GABA Receptor Binding Assay. This diagram outlines the key steps in a radioligand binding assay to determine the affinity of a test compound for GABA receptors, from membrane preparation to data analysis.

This compound: An Uncharacterized Compound

Despite its structural similarity to pipecolic acid, with the addition of a phenylsulfonyl group to the piperidine nitrogen, there is a notable absence of published research on the biological activity of this compound. Extensive searches of scientific databases, including PubMed, Scopus, and Web of Science, as well as major chemical supplier catalogs, did not yield any studies describing its pharmacological, physiological, or biochemical effects.

Conclusion

This comparative guide highlights a significant disparity in the scientific understanding of pipecolic acid and this compound. Pipecolic acid is a well-characterized molecule with important biological functions in both plant immunity and mammalian neuromodulation. In contrast, this compound remains biologically uncharacterized in the public domain.

For researchers in drug discovery and related fields, this represents both a challenge and an opportunity. The lack of data on this compound means its potential as a therapeutic agent or a biological probe is completely unknown. Future research is warranted to investigate the biological activities of this and other synthetic derivatives of pipecolic acid to explore how modifications to the core pipecolic acid structure influence its known biological functions. Such studies could lead to the development of novel compounds with enhanced or altered activities, for example, as new modulators of plant immunity or as novel therapeutics targeting the GABAergic system.

References

Unveiling the Inhibitory Potential: A Comparative Analysis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid Analogs Against Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Detailed Examination of Structurally Similar Compounds to 1-(Phenylsulfonyl)piperidine-2-carboxylic acid and Their Efficacy as Enzyme Inhibitors.

This guide offers a comprehensive comparison of compounds structurally related to this compound, focusing on their inhibitory activities against key enzymes, primarily carbonic anhydrases (CAs) and cholinesterases (ChEs). While direct experimental data for this compound is not publicly available, the extensive research on its core structural motifs—the N-phenylsulfonamide and the piperidine-2-carboxylic acid (a derivative of pipecolic acid)—provides a strong basis for predicting its biological activity and comparing it with established inhibitors.

This analysis is intended for researchers, scientists, and professionals in drug development, offering a structured overview of quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity

The inhibitory potential of compounds is commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the inhibitory activities of selected N-phenylsulfonamide and piperidine derivatives against various isoforms of carbonic anhydrase and cholinesterase. These compounds have been chosen for their structural similarity to this compound and the availability of robust experimental data.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Structurally Related Sulfonamides

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)Reference
AcetazolamidehCA I250[1]
AcetazolamidehCA II12[1]
AcetazolamidehCA IX25[1]
AcetazolamidehCA XII5.7[1]
Compound 6 (A 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative)hCA I7.9[1]
Compound 6 hCA II3.7[1]
Compound 6 hCA IX0.9[1]
Compound 16 (A 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative)hCA IX0.8[1]
Compound 20 (A 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative)hCA IX0.9[1]

Table 2: Inhibition of Cholinesterases (AChE and BChE) by Structurally Related Compounds

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)IC₅₀ (nM)Reference
Compound 8 (An N-phenylsulfonamide derivative)AChE31.5 ± 0.33-[2]
Compound 8 BChE24.4 ± 0.29-[2]
Compound 2 (An N-phenylsulfonamide derivative)hCA II33.5 ± 0.38-[2]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE-0.56[3]

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase.

  • Principle: Carbonic anhydrase catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm. The rate of this reaction is inversely proportional to the inhibitory activity of a test compound.

  • Materials:

    • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • p-Nitrophenyl acetate (p-NPA)

    • Test compound (e.g., this compound analogs)

    • Reference inhibitor (e.g., Acetazolamide)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the CA enzyme, substrate, test compounds, and reference inhibitor in the assay buffer.

    • Add the enzyme solution to the wells of the microplate.

    • Add the test compound or reference inhibitor at various concentrations to the respective wells.

    • Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode over a set period (e.g., 30 minutes).

    • The rate of reaction is determined from the slope of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Kᵢ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected at 412 nm. The rate of color formation is proportional to the AChE activity.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Test compound

    • Reference inhibitor (e.g., Donepezil)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the AChE enzyme, ATCI substrate, DTNB, test compounds, and reference inhibitor in the phosphate buffer.

    • Add the assay buffer, DTNB solution, and test compound/reference inhibitor to the wells of the microplate.

    • Add the AChE enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals for a set duration.

    • Calculate the reaction rate and the percentage of inhibition for each concentration of the test compound to determine the IC50 or Kᵢ value.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_reagents Add Enzyme, Buffer, and Inhibitor to Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Activity (e.g., Absorbance) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50/Ki Values calc_inhibition->det_ic50

Caption: A generalized workflow for determining enzyme inhibition.

G Hypothesized Cholinergic Neurotransmission and Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by ACh_receptor ACh Receptors ACh_release->ACh_receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor Cholinesterase Inhibitor (e.g., Piperidine derivative) Inhibitor->AChE Inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: The role of cholinesterase inhibitors in synaptic transmission.

Discussion

The structural features of this compound, specifically the phenylsulfonamide group, are well-established pharmacophores for carbonic anhydrase inhibition. The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. The piperidine-2-carboxylic acid portion of the molecule can influence solubility, cell permeability, and interactions with residues in the active site, potentially contributing to isoform selectivity.

Similarly, the piperidine core is a common scaffold in many cholinesterase inhibitors. The nitrogen atom in the piperidine ring can interact with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of AChE, while the phenylsulfonyl and carboxylic acid groups can form additional interactions, enhancing binding affinity.

The provided data on structurally similar compounds suggest that this compound is a promising candidate for dual inhibition of both carbonic anhydrases and cholinesterases. Further experimental validation is necessary to determine its precise inhibitory profile and therapeutic potential. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers interested in exploring the biological activities of this and related compounds.

References

Phenylsulfonylpiperidine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylsulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylsulfonylpiperidine analogs as antagonists for three distinct and therapeutically relevant targets: the M1 muscarinic acetylcholine receptor, the histamine H3 receptor, and the C-C chemokine receptor type 2 (CCR2). The information presented herein, supported by experimental data, aims to inform the design of novel and selective modulators for these important drug targets.

Comparative Biological Activity

The following tables summarize the in vitro potency of various phenylsulfonylpiperidine analogs against their respective targets. These datasets, compiled from published studies, highlight key structural modifications that influence antagonist activity.

M1 Muscarinic Acetylcholine Receptor Antagonists

The M1 receptor, a Gq-coupled GPCR, is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The following data illustrates the impact of substitutions on the phenylsulfonyl and piperidine moieties on M1 antagonist potency.

Compound IDR1 (Substitution on Phenylsulfonyl)R2 (Substitution on Piperidine)M1 Antagonist IC50 (nM)Reference
1a 4-FluoroH5,600[1]
1b 4-ChloroH3,200[1]
1c 4-MethylH8,900[1]
1d 2,4-DifluoroH1,100[1]
1e 4-Fluoro4-Hydroxy441[1]
1f 4-Fluoro4-(2-hydroxyethyl)780[1]

Table 1: SAR of phenylsulfonylpiperidine analogs as M1 receptor antagonists.

Histamine H3 Receptor Antagonists

The histamine H3 receptor, a Gi/o-coupled GPCR, is an established target for the treatment of various central nervous system disorders, including narcolepsy and cognitive impairment. The table below showcases the influence of linker modifications and piperidine substituents on H3 receptor affinity.

Compound IDLinker (X)R (Substitution on Piperidine)hH3 Receptor Ki (nM)Reference
2a O-(CH2)3-4-Methyl15[2]
2b O-(CH2)4-4-Methyl8.2[2]
2c O-(CH2)5-4-Methyl3.1[2]
2d S-(CH2)3-4-Methyl25[3]
2e O-(CH2)4-H1.6[2]
2f O-(CH2)4-4-Phenyl0.8[2]

Table 2: SAR of phenylsulfonylpiperidine analogs as histamine H3 receptor antagonists.

CCR2 Antagonists

The CCR2 receptor, a Gq-coupled GPCR, plays a crucial role in inflammatory processes and is a target for diseases such as rheumatoid arthritis and atherosclerosis. The data below highlights the impact of substitutions on the phenylsulfonyl moiety and the piperidine nitrogen on CCR2 antagonist activity.

Compound IDR1 (Substitution on Phenylsulfonyl)R2 (Substitution on Piperidine-N)CCR2 IC50 (nM)Reference
3a 4-TrifluoromethylBenzyl150[4]
3b 3,4-DichloroBenzyl89[5]
3c 4-TrifluoromethylCyclohexylmethyl45[6]
3d 4-Trifluoromethyl(4-Fluorophenyl)methyl22[4]
3e 3,4-Dichloro(4-Fluorophenyl)methyl7[4]

Table 3: SAR of phenylsulfonylpiperidine analogs as CCR2 antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of the biological activity of phenylsulfonylpiperidine analogs.

M1 Muscarinic Receptor Functional Antagonist Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an M1 receptor agonist.

  • Cell Culture: CHO-K1 cells stably expressing the human M1 muscarinic receptor are cultured in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.[7]

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight.[7]

  • Fluorescent Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) at 37°C for 1 hour.

  • Compound Addition: Serial dilutions of the test compounds (phenylsulfonylpiperidine analogs) are added to the wells and incubated for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Stimulation: An M1 receptor agonist (e.g., carbachol) is added at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[7]

Histamine H3 Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the histamine H3 receptor by its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.[8]

  • Assay Buffer: A Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 is typically used.[8]

  • Reaction Mixture: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the unlabeled test compound.[8]

  • Incubation: The plates are incubated at room temperature for a specific period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[8]

Visualizing the M1 Receptor Signaling Pathway

Phenylsulfonylpiperidine analogs that act as M1 receptor antagonists block the canonical Gq-coupled signaling pathway. The following diagram illustrates this pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Ca Ca²⁺ Ca->PKC Co-activates Ca->CellularResponse Modulates ER_Ca->Ca Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1R Activates Antagonist Phenylsulfonylpiperidine Antagonist Antagonist->M1R Blocks

Figure 1: M1 muscarinic receptor Gq signaling pathway.

References

In Vitro Efficacy of Piperidine-2-Carboxylic Acid Derivatives as NMDA Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro testing of N-methyl-D-aspartate (NMDA) receptor antagonists based on the piperidine-2-carboxylic acid scaffold. Due to the limited publicly available in vitro data for "1-(Phenylsulfonyl)piperidine-2-carboxylic acid," this document focuses on structurally related compounds with established NMDA receptor antagonist activity. The provided data and protocols can serve as a valuable resource for researchers interested in the in vitro evaluation of novel compounds targeting the NMDA receptor.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation, however, is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, NMDA receptor antagonists are of significant interest as potential therapeutic agents. Piperidine-2-carboxylic acid (pipecolic acid) derivatives have emerged as a promising class of NMDA receptor antagonists.[2][3] This guide will delve into the in vitro methodologies used to characterize these compounds and present comparative data for selected derivatives.

Comparative In Vitro Activity of Piperidine-2-Carboxylic Acid Derivatives

The following table summarizes the in vitro activity of several piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists. The data is derived from radioligand binding assays, which measure the affinity of a compound for the receptor.

Compound NameAssay TypeRadioligandIC50 (nM)Ki (nM)Reference
cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid[3H]CPP Binding[3H]3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid95-[2]
cis-4-(3-Phosphonoprop-1-yl)piperidine-2-carboxylic acid[3H]CPP Binding[3H]3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid120-[2]
(-)-(2R,4S)-4-(1H-Tetrazol-5-ylmethyl)piperidine-2-carboxylic acid[3H]CGS 19755 Binding[3H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid67 ± 6-[4]
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidNMDA Receptor BindingNot Specified-74
3-(1-Oxo-2-phosphonoethyl)-2-piperidinecarboxylic acidNMDA Receptor BindingNot Specified-64

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of a compound's potency as an antagonist. Lower values indicate higher potency. The absence of data for "this compound" highlights a gap in the current literature and an opportunity for further research.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro data. Below are protocols for two key experiments used to characterize NMDA receptor antagonists.

NMDA Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials:

  • Receptor Source: Rat cortical synaptosomes or cell lines expressing NMDA receptors.[5]

  • Radioligand: [3H]CGP 39653 or [3H]MK-801.[5][6]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]

  • Test Compounds: Including "this compound" and known NMDA receptor antagonists as positive controls.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

b. Method:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.[8]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[8]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

Calcium Influx Assay

This functional assay measures the ability of a compound to block the influx of calcium through the NMDA receptor channel upon activation by agonists.

a. Materials:

  • Cells: Primary neuronal cultures or cell lines (e.g., HEK293) expressing functional NMDA receptors.[9][10]

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.[10][11]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.[9]

  • NMDA Receptor Agonists: NMDA and a co-agonist like glycine or D-serine.[9][11]

  • Test Compounds: Including "this compound" and known NMDA receptor antagonists.

  • Fluorescence Plate Reader or Microscope: To measure changes in intracellular calcium concentration.[10]

b. Method:

  • Cell Culture: Plate the cells in a multi-well plate and culture until they form a confluent monolayer.[9]

  • Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) in the assay buffer. The dye will enter the cells and become fluorescent upon binding to calcium.[11]

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.[11]

  • Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a solution containing NMDA and a co-agonist to the wells to activate the NMDA receptors.[11]

  • Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the influx of calcium into the cells.[11]

  • Data Analysis: Plot the fluorescence response against the concentration of the test compound to determine the IC50 value for the inhibition of calcium influx.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 subunit Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Antagonist 1-(Phenylsulfonyl)piperidine- 2-carboxylic acid (and alternatives) Antagonist->NMDAR Blocks Channel Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep mix Incubate Membranes with Radioligand & Test Compound prep->mix filter Filter to Separate Bound & Free Ligand mix->filter count Count Radioactivity filter->count analyze Analyze Data (IC50/Ki) count->analyze end End analyze->end Calcium_Assay_Workflow start Start culture Culture NMDA Receptor- Expressing Cells start->culture load Load Cells with Calcium Indicator Dye culture->load incubate Incubate with Test Compound load->incubate stimulate Stimulate with NMDA/Glycine incubate->stimulate measure Measure Fluorescence (Calcium Influx) stimulate->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

References

Validating the Purity of Synthesized "1-(Phenylsulfonyl)piperidine-2-carboxylic acid": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of "1-(Phenylsulfonyl)piperidine-2-carboxylic acid," a molecule combining a sulfonamide, a piperidine ring, and a carboxylic acid moiety. The performance of each method is objectively compared, supported by experimental data and detailed protocols for key experiments.

Introduction to Purity Validation

The presence of impurities in a synthesized compound can significantly impact its chemical, physical, and biological properties, leading to inaccurate experimental results and potential safety concerns in drug development. Therefore, a multi-pronged analytical approach is essential to confirm the identity and purity of the target molecule and to identify and quantify any potential impurities. The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive purity assessment of a synthesized organic compound like "this compound." The following table summarizes the key performance characteristics of the most relevant techniques.

Analytical TechniquePrincipleInformation ProvidedKey Performance Metrics
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Purity assessment (area %), quantification of impurities, determination of retention time.LOD/LOQ: Low (ng to pg range)
Accuracy: High
Precision: High
Sample Requirement: Low (µg to mg)
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, confirmation of chemical structure, identification of impurities, quantitative analysis (qNMR).LOD/LOQ: Moderate (mg range for routine analysis)
Accuracy: High (qNMR)
Precision: High (qNMR)
Sample Requirement: Moderate (mg)
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight determination, structural information through fragmentation patterns, identification of impurities with different masses.LOD/LOQ: Very Low (fg to pg range)
Accuracy: High (for mass determination)
Precision: Moderate
Sample Requirement: Very Low (ng to µg)
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.Determination of the elemental composition (C, H, N, S) to confirm the empirical formula.LOD/LOQ: Not applicable for impurity detection
Accuracy: High (within ±0.4% of theoretical values)[1][2]
Precision: High
Sample Requirement: Low (mg)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for the specific properties of "this compound."

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector or a diode array detector (DAD).

Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for compounds of this polarity.

  • Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities. A common mobile phase system consists of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the phenylsulfonyl group absorbs, typically around 254 nm or 265 nm.[3][4]

  • Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any structural isomers or impurities.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to deprotonate the carboxylic acid).

  • ¹H NMR:

    • Acquire a proton NMR spectrum.

    • The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm), although this signal can be exchangeable with water in the solvent.[5][6][7][8]

    • The protons of the phenyl group will appear in the aromatic region (around 7-8 ppm).

    • The protons on the piperidine ring will appear in the aliphatic region (typically 1-4 ppm).

    • Integration of the proton signals should be consistent with the number of protons in the proposed structure.

  • ¹³C NMR:

    • Acquire a carbon-13 NMR spectrum.

    • The carbonyl carbon of the carboxylic acid is expected to appear around 170-180 ppm.

    • The carbons of the phenyl group will appear in the aromatic region (around 120-140 ppm).

    • The carbons of the piperidine ring will appear in the aliphatic region.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected values for "this compound." The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to obtain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[9][10]

Method:

  • Sample Introduction: The sample can be introduced directly via infusion or through an LC system.

  • Ionization Mode: ESI in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed. In negative mode, the deprotonated molecule [M-H]⁻ would be observed.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass determination.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass of C₁₂H₁₅NO₄S.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the connectivity of the molecule. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.[9]

Elemental Analysis

Objective: To confirm the elemental composition of the synthesized compound.

Instrumentation: A CHNS elemental analyzer.

Method:

  • Sample Preparation: A small, accurately weighed amount of the dried and purified sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Analysis: The weight percentages of carbon, hydrogen, nitrogen, and sulfur are calculated and compared to the theoretical values for the molecular formula C₁₂H₁₅NO₄S. The results should be within ±0.4% of the theoretical values to be considered acceptable.[1][2]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_decision Decision Synthesized_Product Synthesized 1-(Phenylsulfonyl) piperidine-2-carboxylic acid HPLC HPLC (Purity, Impurity Profile) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structure Confirmation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS EA Elemental Analysis (Elemental Composition) Synthesized_Product->EA Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed All results consistent with pure compound Further_Purification Further Purification Required HPLC->Further_Purification Discrepancies or impurities detected NMR->Purity_Confirmed All results consistent with pure compound NMR->Further_Purification Discrepancies or impurities detected MS->Purity_Confirmed All results consistent with pure compound MS->Further_Purification Discrepancies or impurities detected EA->Purity_Confirmed All results consistent with pure compound EA->Further_Purification Discrepancies or impurities detected

Caption: Workflow for the purity validation of a synthesized compound.

Technique_Selection_Tree cluster_questions cluster_techniques Start Goal of Analysis q1 Confirm Structure? Start->q1 q2 Quantify Purity? q1->q2 No NMR NMR Spectroscopy q1->NMR Yes q3 Determine Molecular Weight? q2->q3 No HPLC HPLC q2->HPLC Yes q4 Confirm Elemental Composition? q3->q4 No MS Mass Spectrometry q3->MS Yes EA Elemental Analysis q4->EA Yes

Caption: Decision tree for selecting an analytical technique.

Potential Impurities

During the synthesis of "this compound," several types of impurities could potentially form. These may include:

  • Starting materials: Unreacted piperidine-2-carboxylic acid or benzenesulfonyl chloride.

  • By-products: Products from side reactions, such as the formation of the corresponding sulfonamide at a different position on the piperidine ring if a mixture of isomers of the starting piperidine carboxylic acid was used.

  • Solvent residues: Residual solvents from the reaction or purification steps.

  • Degradation products: The compound may degrade under certain conditions, for example, through hydrolysis of the sulfonamide bond.

A comprehensive purity analysis should aim to detect and identify these potential impurities.

Conclusion

Validating the purity of synthesized "this compound" requires a multi-faceted approach utilizing orthogonal analytical techniques. HPLC is invaluable for quantitative purity assessment and impurity profiling. NMR spectroscopy provides definitive structural confirmation. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. Finally, elemental analysis provides a fundamental confirmation of the elemental composition. By employing these methods in a complementary fashion, researchers can confidently establish the purity and identity of their synthesized compound, ensuring the reliability and reproducibility of their subsequent research.

References

A Comparative Crystallographic Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a scaffold of interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on closely related analogues to provide insights into the structural landscape of this class of molecules. The data presented herein, including key crystallographic parameters and experimental protocols, serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidine framework.

Crystallographic Data Comparison

The following tables summarize the crystallographic data for selected 1-(arylsulfonyl)piperidine derivatives. These compounds, while not exact matches to the target molecule, share the core N-sulfonylated piperidine moiety and provide a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for 1-(Arylsulfonyl)piperidine Derivatives

ParameterCompound I[1]Compound II[1]
Compound Name Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid
Empirical Formula C₁₉H₂₈N₂O₅SC₁₇H₂₄N₂O₅S
Formula Weight 424.50384.45
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 8.5368 (6)10.0385 (4)
b (Å) 9.6594 (6)12.0113 (5)
c (Å) 14.1224 (9)15.6888 (6)
α (°) 98.788 (3)90
β (°) 94.397 (3)98.835 (2)
γ (°) 109.831 (3)90
Volume (ų) 1069.11 (12)1867.73 (13)
Z 24
Temperature (K) 100100
Wavelength (Å) 0.710730.71073
R-factor (%) 4.84.4

Table 2: Selected Torsion Angles for 1-(Arylsulfonyl)piperidine Derivatives

Torsion AngleCompound I (°)[1]Compound II (°)[1]
N1—C1—C2—N2156.2 (1)-153.5 (1)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and crystallization of N-sulfonylated piperidine carboxylic acid derivatives, based on common laboratory practices.

General Synthesis of 1-(Arylsulfonyl)piperidine-2-carboxamides

This procedure describes a typical amide coupling reaction to synthesize 1-(arylsulfonyl)piperidine-2-carboxamides.

  • Starting Materials: 1-(Arylsulfonyl)piperidine-2-carboxylic acid, desired amine, a coupling agent (e.g., HATU, HOBt/EDCI), and a non-interfering base (e.g., DIPEA) are required.

  • Reaction Setup: The carboxylic acid is dissolved in an appropriate aprotic solvent, such as DMF or DCM, under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: The coupling agent and base are added to the solution and stirred at 0 °C for a short period to activate the carboxylic acid.

  • Amine Addition: The desired amine is then added to the reaction mixture.

  • Reaction Progression: The reaction is typically allowed to warm to room temperature and stirred for several hours to overnight, with progress monitored by an appropriate technique like TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed with aqueous solutions to remove unreacted starting materials and byproducts.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the desired amide.

General Procedure for Single Crystal Growth of Small Molecules

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. The following is a general guideline for the crystallization of small organic molecules.

  • Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. A common approach is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter. The filtrate is left in a loosely covered container to allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), to induce crystallization.

  • Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container containing a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Crystal Mounting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), a single crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of the title compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis Start Start Reactants Piperidine-2-carboxylic acid + Arylsulfonyl chloride Start->Reactants Reaction N-Sulfonylation Reactants->Reaction Purification Column Chromatography Reaction->Purification Product 1-(Arylsulfonyl)piperidine- 2-carboxylic acid Purification->Product Crystallization Single Crystal Growth Product->Crystallization XRD X-ray Diffraction Data Collection Crystallization->XRD Structure Structure Solution and Refinement XRD->Structure Data Crystallographic Data Structure->Data

Caption: General workflow from synthesis to crystallographic analysis.

logical_relationship Scaffold 1-(Phenylsulfonyl)piperidine- 2-carboxylic Acid Core Derivatives Chemical Derivatives (Esters, Amides, etc.) Scaffold->Derivatives Properties Physicochemical & Biological Properties Derivatives->Properties Structure 3D Crystal Structure Derivatives->Structure X-ray Crystallography SAR Structure-Activity Relationships (SAR) Properties->SAR Structure->SAR

Caption: Relationship between chemical structure and biological activity.

References

Comparative study of different sulfonamide protecting groups for piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sulfonamide Protecting Groups for Piperidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the secondary amine in piperidine-2-carboxylic acid (pipecolic acid) is a critical step in the synthesis of many pharmaceuticals and complex organic molecules. Sulfonamides are a robust class of protecting groups, offering high stability across a wide range of reaction conditions.[1] However, their stability can also present a challenge for removal. This guide provides an objective comparison of three common sulfonamide protecting groups—Tosyl (Ts), Nosyl (Ns), and 2-(Trimethylsilyl)ethanesulfonyl (SES)—to aid in the selection of the most appropriate group for your synthetic strategy.

Comparative Data of Sulfonamide Protecting Groups

The selection of a protecting group is a balance between stability and the ease of removal. The following tables summarize the key characteristics and experimental conditions for the introduction, stability, and cleavage of Ts, Ns, and SES groups on secondary amines like piperidine-2-carboxylic acid.

Table 1: Introduction (Protection) of Sulfonamide Groups

Protecting GroupReagentTypical ConditionsSolventTypical YieldReference(s)
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)Base (Pyridine, Et₃N, NaOH), RT to 50 °CCH₂Cl₂, Pyridine, H₂O/THF>90%[2]
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (NsCl)Base (Pyridine, Et₃N), 0 °C to RTCH₂Cl₂, THF>95%[3][4]
SES 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)Base (Et₃N, NaH), 0 °C to RTCH₂Cl₂>90%[1]

Table 2: Stability Profile of Protected Amines

Protecting GroupAcidic ConditionsBasic ConditionsReductive ConditionsOxidative Conditions
Tosyl (Ts) Very Stable (Cleaved by conc. HBr/H₂SO₄)[5]Very StableStable (Cleaved by Na/NH₃)[5]Very Stable
Nosyl (Ns) Very StableVery StableSusceptible to reduction of nitro groupVery Stable
SES Stable (Cleaved by HF)[1]StableStableStable

Table 3: Cleavage (Deprotection) of Sulfonamide Groups

Protecting GroupReagent(s)Typical ConditionsSolventTypical YieldReference(s)
Tosyl (Ts) HBr/AcOH, H₂SO₄, or Na/liq. NH₃Elevated temperatures or cryogenicAcetic Acid, Dioxane, NH₃Variable, often moderate to good[5]
Nosyl (Ns) Thiophenol (PhSH) + Base (K₂CO₃, Cs₂CO₃)RT to 50 °CCH₃CN, DMF85-95%[3][6]
SES TBAF or CsFRT to 80 °CTHF, CH₃CN, DMF>90%[1][7][8]

Logical and Experimental Workflows

Visualizing the synthetic pathway and the decision-making process is key to efficient experimental design.

G cluster_0 Protection Workflow cluster_1 Synthetic Application cluster_2 Deprotection Workflow P2CA Piperidine-2-Carboxylic Acid Protect Protection Step (TsCl, NsCl, or SES-Cl) + Base P2CA->Protect Protected_P2CA N-Protected Piperidine-2-Carboxylic Acid Protect->Protected_P2CA Further_Chem Further Chemical Transformations (e.g., esterification, coupling) Protected_P2CA->Further_Chem Intermediate Modified Intermediate Further_Chem->Intermediate Deprotect Deprotection Step (Specific to Ts, Ns, or SES) Intermediate->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: General experimental workflow for utilizing sulfonamide protecting groups.

G decision decision pg_choice pg_choice start Start: Choose a Sulfonamide PG q1 Need for very high stability & harsh conditions planned? start->q1 q2 Orthogonal cleavage with fluoride required? q1->q2 No ts Choose Tosyl (Ts) q1->ts Yes q3 Mild, nucleophilic cleavage preferred? q2->q3 No ses Choose SES q2->ses Yes q3->ts No ns Choose Nosyl (Ns) q3->ns Yes

Caption: Decision tree for selecting a suitable sulfonamide protecting group.

Chemical Structures

The structures of piperidine-2-carboxylic acid protected with Tosyl, Nosyl, and SES groups are shown below.

Caption: Structures of unprotected and N-sulfonyl protected piperidine-2-carboxylic acids.

Experimental Protocols

Note: The carboxylic acid of piperidine-2-carboxylic acid may require protection (e.g., as a methyl or ethyl ester) prior to sulfonamide formation or deprotection to prevent unwanted side reactions, depending on the specific reagents and conditions used.

Protocol 1: General Procedure for N-Tosylation
  • Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 equiv.) in a suitable solvent such as aqueous NaOH solution or a mixture of CH₂Cl₂ and pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) portion-wise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, acidify the mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for N-Nosylation
  • Dissolution: Dissolve piperidine-2-carboxylic acid (1.0 equiv.) and a base such as triethylamine (2.0 equiv.) in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv.) in CH₂Cl₂ dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC.

  • Work-up: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: The crude product is often pure enough for the next step but can be purified by column chromatography if necessary.

Protocol 3: General Procedure for N-SES Protection
  • Dissolution: To a solution of piperidine-2-carboxylic acid (1.0 equiv.) in CH₂Cl₂, add triethylamine (1.5 equiv.).[1]

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.2 equiv.) dropwise.[1]

  • Reaction: Stir the reaction at room temperature for 12-16 hours.

  • Work-up: Dilute the reaction with CH₂Cl₂ and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel.

Protocol 4: Fukuyama Deprotection of N-Nosyl Group
  • Setup: Dissolve the N-nosyl protected piperidine derivative (1.0 equiv.) in a solvent such as acetonitrile or DMF.[3]

  • Reagent Addition: Add potassium carbonate (or cesium carbonate) (3.0 equiv.) and thiophenol (2.0 equiv.).[3]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude amine by flash column chromatography.

Protocol 5: Fluoride-Mediated Deprotection of N-SES Group
  • Setup: Dissolve the N-SES protected compound (1.0 equiv.) in anhydrous THF or acetonitrile.[1][8]

  • Reagent Addition: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 3.0-5.0 equiv.) or cesium fluoride (CsF) (3.0-5.0 equiv.).[1]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction to room temperature, and concentrate under reduced pressure. The residue can be directly purified or subjected to an aqueous work-up by partitioning between water and an organic solvent.

  • Purification: Purify the resulting amine by flash column chromatography. A specialized work-up using a sulfonic acid resin can be employed to remove TBAF residues.[9]

References

Safety Operating Guide

Proper Disposal of 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, it is essential to be aware of the potential hazards. Based on data from structurally similar compounds such as (R)-Piperidine-2-carboxylic acid and 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate, this compound should be handled with care.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[1][2]

  • Hand Protection: Use appropriate chemical-resistant gloves.[1][2]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required. However, for large quantities, emergency situations, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders to avoid inhalation of dust.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.[5][6][7] Do not dispose of this chemical down the drain or in regular trash.[1][8]

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous solid waste.

  • Segregate this waste from other waste streams such as non-hazardous trash, sharps, and biological waste.[3] Incompatible chemicals should not be mixed in the same waste container.[9]

2. Waste Collection and Containerization:

  • Solid Waste: Collect the solid chemical and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.[9][10] The container must be compatible with the chemical.[10]

  • Liquid Waste: If the compound is in a solution, collect it in a designated, sealed, and labeled hazardous waste container for liquid chemical waste.[9]

  • Ensure the exterior of the waste container is clean and free of contamination.[7]

  • Keep the waste container securely closed at all times, except when adding waste.[5][7][10]

  • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[7]

3. Labeling:

  • Label the hazardous waste container with the words "HAZARDOUS WASTE".[10]

  • Clearly identify the contents, including the full chemical name: "this compound" and its approximate concentration and quantity.[10]

  • Indicate the date when the waste was first added to the container.

4. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure that the storage of this waste complies with all institutional and regulatory requirements, including limits on the amount of waste and the time it can be stored.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Complete all necessary waste pickup request forms as required by your institution.[10]

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[9][11]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][9][11] For liquid spills, use an inert absorbent material.[9]

  • Cleanup: Place all contaminated materials into a labeled hazardous waste container.[9][11]

  • Decontamination: Clean the spill area thoroughly.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% capacity.[7]
SAA Storage Limit (General) Maximum of 55 gallons of hazardous waste.[6]
SAA Storage Limit (Acutely Toxic) Maximum of 1 quart of liquid or 1 kg of solid.[6]
pH for Drain Disposal (Not for this chemical) Between 5.5 and 10.5 for approved substances.[8]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The core recommendation is to follow established hazardous waste management protocols.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Characterize Waste: This compound (Treat as Hazardous) B->C D Select a Compatible and Labeled Hazardous Waste Container C->D E Collect Solid Waste & Contaminated Materials D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Complete Waste Pickup Documentation H->I spill Spill Occurs spill_response Follow Emergency Spill Procedures (Evacuate, Contain, Clean) spill->spill_response spill_response->E Collect as Hazardous Waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Understanding the Hazards

  • Skin Irritation and Corrosion: Similar piperidine compounds can cause skin irritation or burns upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Contact with eyes may lead to serious irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][2]

Given these potential risks, adherence to stringent safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. Change gloves every 30-60 minutes or immediately if contaminated.[4][5]
Eyes/Face Safety goggles and face shieldUse snug-fitting safety goggles to protect against splashes.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Body Chemical-resistant lab coat or gownA long-sleeved, seamless, and disposable gown that closes in the back is required.[6] For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[5][7]
Respiratory N95 or higher-rated respiratorA NIOSH-approved respirator is necessary when handling the compound as a powder or if there is a risk of aerosol generation.[5][8] Ensure proper fit testing and training for respirator use.
Feet Closed-toe shoesAlways wear fully enclosed, chemical-resistant footwear in the laboratory.[8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps for safe laboratory operations.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheets (SDS) of similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B Proceed to C Prepare a designated and well-ventilated work area (e.g., fume hood) B->C Proceed to D Carefully weigh and dispense the compound, avoiding dust generation C->D Proceed to E Perform experimental procedures within the designated area D->E Proceed to F Decontaminate work surfaces with an appropriate solvent E->F Upon completion G Segregate and label all waste materials clearly F->G Then H Dispose of waste according to institutional and local regulations G->H Finally

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety.

Waste Type Disposal Protocol
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware Rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the cleaned labware according to institutional guidelines.
Liquid Waste Collect in a sealed, properly labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as hazardous waste in a designated container.[4] Do not dispose of in regular trash.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[8]

Emergency Protocols: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

The following logical relationship diagram illustrates the decision-making process in an emergency.

EmergencyResponse cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up Start Exposure or Spill Occurs AssessSeverity Assess the severity and type of incident Start->AssessSeverity PersonalExposure Initiate First Aid (Flush skin/eyes, move to fresh air) AssessSeverity->PersonalExposure If Personal Exposure SpillResponse Contain and clean up the spill using appropriate procedures AssessSeverity->SpillResponse If Spill SeekMedical Seek professional medical attention PersonalExposure->SeekMedical ReportIncident Report the incident to the supervisor and EHS SpillResponse->ReportIncident SeekMedical->ReportIncident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.